Methylkushenol C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,27-29,31H,3,7,10H2,1-2,4-5H3/t15-/m1/s1 |
InChI Key |
KNDDWJXDRIODRW-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methylkushenol C and its Parent Compound, Kushenol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methylkushenol C, a prenylated flavonoid, and its well-studied precursor, Kushenol C. Due to the limited availability of specific data for this compound, this document focuses on the detailed chemical and biological properties of Kushenol C, which serves as a crucial reference for understanding its methylated derivative.
Chemical Structure and Properties
This compound is a methylated derivative of Kushenol C, a flavonoid isolated from the roots of Sophora flavescens. The molecular formula of this compound is C₂₆H₂₈O₇, indicating the addition of a methyl group to the Kushenol C (C₂₅H₂₆O₇) structure. While the exact position of methylation on the this compound structure is not definitively established in publicly available literature, the core structure is based on the Kushenol C flavonoid backbone.
The IUPAC name for Kushenol C is 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one.[1] The chemical structure of Kushenol C features a chromen-4-one core with two phenyl substituents and a prenyl group, which is characteristic of many bioactive compounds found in Sophora flavescens.
Quantitative Data
The following table summarizes the available quantitative data for Kushenol C and this compound. Experimental data for this compound is largely unavailable; therefore, data for Kushenol C is provided as a primary reference.
| Property | Kushenol C | This compound |
| Molecular Formula | C₂₅H₂₆O₇ | C₂₆H₂₈O₇ |
| Molecular Weight | 438.47 g/mol | 452.50 g/mol (Calculated) |
| CAS Number | 99119-73-0 | Not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not available |
| Form | Powder | Not available |
| Color | Yellow | Not available |
Experimental Protocols: Isolation of Kushenol C
The following protocol details a common method for the isolation of Kushenol C from the roots of Sophora flavescens. This procedure can serve as a basis for the potential isolation of this compound, which may be present in the same fractions.
Protocol: Isolation of Kushenol C from Sophora flavescens
-
Extraction:
-
The dried roots of S. flavescens (5 kg) are extracted three times with 95% methanol (MeOH) at room temperature for seven days.
-
The resulting methanol extract is concentrated to yield a crude extract (approx. 770 g).
-
-
Fractionation:
-
The crude extract is suspended in distilled water and sequentially partitioned with chloroform (CHCl₃) and ethyl acetate (EA).
-
The ethyl acetate fraction is collected and concentrated.
-
-
Chromatography:
-
The EA fraction (100 g) is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of CHCl₃–MeOH (from 1:0 to 1:4) to yield multiple fractions.
-
A specific fraction (e.g., EA7) is further purified using C-18 column chromatography with a water-MeOH gradient system (from 1:1 to 1:7) to yield pure Kushenol C.[2]
-
Biological Activity and Signaling Pathways of Kushenol C
While the biological activity of this compound has not been extensively reported, its parent compound, Kushenol C, exhibits significant anti-inflammatory and anti-oxidative stress properties. These activities are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Activity
Kushenol C has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This includes the inhibition of:
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)
-
Interleukin-6 (IL-6)
-
Interleukin-1β (IL-1β)
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
Interferon-β (IFN-β)[3]
The mechanism behind this anti-inflammatory effect involves the inhibition of the STAT1, STAT6, and NF-κB activation pathways.[3][4]
Anti-Oxidative Stress Activity
In human keratinocyte (HaCaT) cells subjected to oxidative stress, Kushenol C has demonstrated protective effects by preventing DNA damage and cell death.[3][4] This is achieved through the upregulation of the endogenous antioxidant defense system. The key signaling pathway involved is the PI3K-Akt pathway, which leads to the activation of Nrf2.[3][4] The activation of Nrf2, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[3][4]
Visualizations
Chemical Structure of Kushenol C and Potential Methylation Sites
The following diagram illustrates the chemical structure of Kushenol C and highlights the hydroxyl groups that are potential sites for methylation to form this compound. The exact location of the methyl group on this compound is not specified in the available literature.
Caption: Chemical structure of Kushenol C and potential methylation sites.
Signaling Pathway of Kushenol C in Anti-Oxidative Stress
The diagram below illustrates the signaling cascade initiated by Kushenol C to combat oxidative stress in cells.
Caption: Kushenol C anti-oxidative stress signaling pathway.
References
An In-depth Technical Guide on the Biosynthesis of Secondary Metabolites in Trichoderma harzianum
A Note to the Reader: Initial investigations into the biosynthesis of Methylkushenol C in Trichoderma harzianum have revealed that this compound is a prenylated flavonoid predominantly isolated from the plant Sophora flavescens[1][2]. Current scientific literature does not support the production of this compound or other kushenol-type flavonoids by Trichoderma harzianum. Therefore, this guide will focus on the well-documented biosynthetic pathways of other major classes of secondary metabolites produced by Trichoderma harzianum, namely terpenoids and polyketides, which are of significant interest to researchers, scientists, and drug development professionals.
Trichoderma harzianum is a filamentous fungus renowned for its biocontrol capabilities and its prolific production of a diverse array of secondary metabolites. These natural products exhibit a wide range of biological activities and have potential applications in medicine and agriculture. This technical guide provides a detailed overview of the core biosynthetic pathways for major secondary metabolites in T. harzianum, summarizes key quantitative data, outlines experimental protocols, and includes visualizations of relevant pathways and workflows.
Terpenoid Biosynthesis in Trichoderma harzianum
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. In fungi, the biosynthesis of terpenoids proceeds via the mevalonate (MVA) pathway.
1.1. The Mevalonate Pathway: Precursor Synthesis
The MVA pathway begins with acetyl-CoA and culminates in the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These serve as the building blocks for all terpenoids.
1.2. Elongation and Cyclization
IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferases to form linear prenyl pyrophosphates of varying lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). These linear precursors are then transformed into a vast array of cyclic and acyclic terpenoid skeletons by a diverse group of enzymes known as terpene synthases or terpene cyclases. Subsequent modifications by enzymes like cytochrome P450 monooxygenases, dehydrogenases, and transferases lead to the final, structurally diverse terpenoid products.
1.3. Known Terpenoids from Trichoderma harzianum
Trichoderma harzianum is known to produce a variety of terpenoids, including sesquiterpenoids and diterpenoids. For instance, chemical epigenetic manipulation has been shown to induce the production of various terpenoids, including the harziane diterpenoids and cyclonerane sesquiterpenoids[3].
Diagram of the General Terpenoid Biosynthetic Pathway
Caption: General overview of the terpenoid biosynthetic pathway.
Polyketide Biosynthesis in Trichoderma harzianum
Polyketides are another major class of secondary metabolites in fungi, synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).
2.1. Polyketide Synthase (PKS) Machinery
PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The nascent polyketide chain can undergo various modifications, such as reductions, dehydrations, and cyclizations, within the PKS domains, leading to a wide array of chemical structures.
2.2. Known Polyketides from Trichoderma harzianum
Trichoderma harzianum produces a range of polyketides with diverse biological activities. For example, harzianolides, which are polyketides, have been isolated from marine-derived T. harzianum and exhibit antifungal properties[4].
Experimental Protocols
This section details common experimental methodologies used for the study of secondary metabolite biosynthesis in Trichoderma harzianum.
3.1. Fungal Cultivation and Extraction of Secondary Metabolites
Protocol for Solid-State Fermentation and Extraction:
-
Inoculation: Inoculate sterile solid substrate (e.g., rice, wheat bran) with a spore suspension or mycelial plugs of Trichoderma harzianum.
-
Incubation: Incubate the culture under controlled conditions (e.g., 25-28°C, specific light/dark cycle) for a defined period (e.g., 14-21 days) to allow for fungal growth and secondary metabolite production.
-
Extraction: Macerate the fungal culture with an organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Filtration and Concentration: Filter the extract to remove solid materials and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract can be further fractionated using techniques like liquid-liquid partitioning or solid-phase extraction to separate compounds based on polarity.
3.2. Isolation and Structure Elucidation of Secondary Metabolites
General Workflow for Compound Isolation:
-
Chromatography: Subject the crude extract or its fractions to a series of chromatographic separations. This typically involves:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Often used for final purification of compounds.
-
-
Structure Elucidation: Determine the chemical structure of the purified compounds using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.
-
Diagram of an Experimental Workflow for Secondary Metabolite Discovery
Caption: A typical workflow for the discovery of secondary metabolites.
Quantitative Data
While specific quantitative data for the biosynthesis of a wide range of individual compounds in T. harzianum is often strain- and condition-dependent, some general observations can be made. Metabolomic studies have shown that the profile of secondary metabolites can be significantly altered by co-cultivation with other microorganisms or by treatment with epigenetic modifiers[3]. For example, the application of a histone deacetylase inhibitor to T. harzianum led to a shift from the production of harziane diterpenoids to cyclonerane sesquiterpenoids[3].
Table 1: Examples of Bioactive Secondary Metabolites from Trichoderma harzianum
| Class of Compound | Example Compound | Biological Activity | Reference |
| Terpenoid | Harziane Diterpenoids | Antifungal, Cytotoxic | [3] |
| Terpenoid | Cyclonerane Sesquiterpenoids | Antifungal | [3] |
| Polyketide | Harzianolides | Antifungal | [4] |
Conclusion
Trichoderma harzianum remains a valuable source of novel and bioactive secondary metabolites. While the biosynthesis of this compound has not been attributed to this fungus, the study of its well-established terpenoid and polyketide biosynthetic pathways continues to be a promising area of research for the discovery of new therapeutic and agricultural agents. Future research, including genome mining for biosynthetic gene clusters and advanced metabolomic analyses, will undoubtedly uncover more of the chemical potential of this remarkable microorganism.
References
- 1. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Polyketides From Trichoderma harzianum and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylkushenol C CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylkushenol C is a naturally occurring flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, and while direct biological data is limited, we will explore the activities of structurally related compounds isolated from the same source. This document is intended to serve as a foundational resource for researchers and professionals in drug development.
Chemical Properties
| Property | Value | Source |
| CAS Number | 128879-52-7 | PubChem[1] |
| Molecular Formula | C26H28O7 | PubChem[1] |
| Molecular Weight | 452.5 g/mol | PubChem[1] |
| Synonyms | 5-O-methylkushenol C | Semantic Scholar[2] |
Biological Activity
Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, a study on flavonoids isolated from the roots of Sophora flavescens, the plant source of this compound, provides valuable context. The study investigated the anti-inflammatory and antiproliferative activities of several isolated flavonoids. While specific IC50 values for this compound were not reported, the study details the activities of other related compounds, suggesting a potential area of investigation for this compound.
Anti-Inflammatory Activity of Related Flavonoids from Sophora flavescens
The anti-inflammatory potential of flavonoids from Sophora flavescens was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Several compounds exhibited significant inhibitory effects.
Antiproliferative Activity of Related Flavonoids from Sophora flavescens
The antiproliferative effects of the isolated flavonoids were evaluated against the human hepatoma (HepG2) cell line. A number of these compounds demonstrated notable activity.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the methodologies used for the assessment of related flavonoids from Sophora flavescens provide a clear procedural framework.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line (RAW 264.7) for anti-inflammatory assays.
-
Human hepatoma cell line (HepG2) for antiproliferative assays.
-
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental assays, cells were treated with various concentrations of the test compounds.
Nitric Oxide (NO) Production Inhibition Assay
-
RAW 264.7 macrophages were seeded in 96-well plates.
-
The cells were treated with various concentrations of the test compounds.
-
Lipopolysaccharide (LPS) was added to induce an inflammatory response and subsequent NO production.
-
After a 24-hour incubation period, the amount of nitrite in the culture medium, an indicator of NO production, was measured using the Griess reagent.
Antiproliferative Activity (MTT Assay)
-
HepG2 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
After incubation, the formazan crystals formed by viable cells were dissolved in a suitable solvent.
-
The absorbance was measured using a microplate reader to determine cell viability.
Signaling Pathways
Specific signaling pathways modulated by this compound have not yet been elucidated. However, flavonoids are well-known to interact with various signaling cascades, particularly those involved in inflammation. A common target for the anti-inflammatory action of flavonoids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Visualizations
General Experimental Workflow
Caption: General workflow for assessing anti-inflammatory and antiproliferative activities.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
References
Spectroscopic data for Methylkushenol C (NMR, MS, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methylkushenol C, a prenylated flavonoid of interest in pharmaceutical research. Due to the limited direct public data available for this compound, this document focuses on the closely related and well-documented compound, Kushenol C, isolated from the roots of Sophora flavescens. The spectroscopic characteristics of Kushenol C serve as a foundational reference for the interpretation of data for its methylated derivative.
Introduction to this compound and Kushenol C
This compound (proposed molecular formula: C₂₆H₂₈O₇) is understood to be a methylated derivative of Kushenol C (molecular formula: C₂₅H₂₆O₇). The structural difference, an additional methyl group and an oxygen atom, strongly suggests the presence of a methoxy group in this compound in place of a hydroxyl group in Kushenol C. Both compounds belong to the class of lavandulyl flavonoids, known for their complex structures and significant biological activities. The spectroscopic data presented herein for Kushenol C provides a critical baseline for researchers working on the identification and characterization of this compound and related compounds.
Spectroscopic Data for Kushenol C
The following tables summarize the available spectroscopic data for Kushenol C, compiled from various scientific publications. These data are essential for the structural elucidation and quality control of this natural product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.
Table 1: ¹H NMR Spectroscopic Data for Kushenol C (300 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-3' | 7.67 | s |
| H-5', H-6' | 6.41 | overlapped |
| H-6 | 6.19 | s |
| H-7" | 5.01 | s |
| H-4a" | 4.60 | |
| H-4b" | 4.51 | s |
| H-1" | 2.88 | m |
| H-2" | 2.57 | m |
| H-6" | 2.11 | m |
| CH₃ | 1.69 | s |
| CH₃ | 1.59 | s |
| CH₃ | 1.49 | s |
Table 2: ¹³C NMR Spectroscopic Data for Kushenol C (Partial Assignment)
| Position | Chemical Shift (δ, ppm) |
| C-4 | 181.4 |
| C-6" | 32.5 |
| C-2" | 28.6 |
| C-9" | 26.0 |
| C-4" | 19.2 |
| C-10" | 18.0 |
| Note: A complete ¹³C NMR data set for Kushenol C is not readily available in recent literature. Researchers are advised to consult the original isolation paper by Wu et al. (1985) for a comprehensive dataset. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for Kushenol C
| Ionization Mode | [M+H]⁺ | Molecular Weight (calculated) |
| ESI | 439.1751 | 438.47 |
| Note: The observed mass will vary depending on the ionization method and adducts formed. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The IR data for the structurally similar Kushenol Z is provided as a reference.
Table 4: Infrared (IR) Spectroscopic Data for Kushenol Z [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3300 (broad) | O-H stretching (hydroxyl groups) |
| 1610 | C=O stretching (ketone) |
| 1564 | C=C stretching (aromatic ring) |
| 1268 | C-O stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophores. The UV-Vis data for the structurally similar Kushenol Z is provided as a reference.
Table 5: UV-Vis Spectroscopic Data for Kushenol Z (in Methanol) [1]
| λmax (nm) |
| 269 |
| 308 |
| 363 |
Predicted Spectroscopic Data for this compound
Based on the structure of Kushenol C, the introduction of a methyl group to one of the hydroxyl functions to form this compound would lead to predictable changes in the spectroscopic data:
-
NMR:
-
¹H NMR: A new singlet integrating to three protons would appear in the range of δ 3.7-4.0 ppm, characteristic of a methoxy group. The proton signal of the hydroxyl group that has been methylated would disappear.
-
¹³C NMR: A new carbon signal for the methoxy group would appear around δ 55-60 ppm. The carbon to which the new methoxy group is attached would experience a downfield shift.
-
-
MS: The molecular weight would increase by 14 units (CH₂) compared to Kushenol C. The exact mass and fragmentation pattern in high-resolution mass spectrometry would reflect the new elemental composition (C₂₆H₂₈O₇).
-
IR: The broad O-H stretching band might become slightly less intense, depending on the number of remaining hydroxyl groups.
-
UV-Vis: The absorption maxima may experience a slight shift depending on the position of methylation, as it can influence the electronic environment of the chromophore.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
General Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a prenylated flavonoid like this compound from a plant source.
Sample Preparation and Instrumentation (General Procedures)
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) at a concentration of 5-10 mg/mL. Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 500, or 600 MHz).
-
Mass Spectrometry: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements.
-
Infrared Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of Kushenol C, which is essential for any research involving the related this compound. While direct experimental data for this compound remains to be fully published, the information provided here on its likely precursor, along with the predicted spectral changes, offers a solid foundation for its identification, characterization, and further investigation in the fields of natural product chemistry and drug development.
References
The Multifaceted Biological Activities of Kushenols: A Literature Review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kushenols, a class of prenylated flavonoids predominantly isolated from the roots of Sophora flavescens (known as "Kushen" in traditional Chinese medicine), have garnered significant scientific interest for their diverse and potent pharmacological properties. These natural compounds are characterized by a flavanone or isoflavone backbone modified with one or more isoprenyl groups, a structural feature that enhances their lipophilicity and biological activity. Historically used in traditional medicine for treating inflammatory conditions, cancer, and viral hepatitis, modern research is now elucidating the specific molecular mechanisms underlying these therapeutic effects. This technical guide provides a comprehensive review of the current literature on the biological activities of various kushenols, with a focus on their anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a resource for researchers in pharmacology and drug discovery.
Anticancer and Antiproliferative Activities
Several kushenols have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Kushenol A and Kushenol Z, in particular, have been subjects of detailed mechanistic studies.
Quantitative Data on Anticancer Activity
The following table summarizes the key quantitative data related to the antiproliferative and cytotoxic effects of various kushenols and related flavonoids from Sophora flavescens.
| Compound | Cancer Cell Line | Activity Type | Value | Reference(s) |
| Kushenol A | Breast Cancer (MCF-7, MDA-MB-231, BT549) | Antiproliferation | 4–32 μM (Effective Conc.) | [1] |
| Kushenol Z | Non-Small-Cell Lung Cancer (A549, NCI-H226) | Cytotoxicity | Potent, dose-dependent | [2][3] |
| Flavonoid Cpd. 22 | Hepatoma (HepG2) | Cytotoxicity | IC₅₀ = 0.46 ± 0.1 μM | [4] |
| Various Flavonoids | Hepatoma (HepG2) | Cytotoxicity | IC₅₀ = 0.46 to 48.6 μM | [4] |
*From a general study on flavonoids isolated from S. flavescens.
Signaling Pathways in Anticancer Activity
Kushenol A: Inhibition of the PI3K/AKT/mTOR Pathway
Kushenol A exerts its antiproliferative effects in breast cancer by suppressing the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[1][5] This pathway is crucial for cell growth, survival, and metabolism. Treatment with Kushenol A leads to a dose-dependent reduction in the phosphorylation of both AKT and mTOR, without altering their total protein levels.[1] This inhibition ultimately leads to G0/G1 phase cell cycle arrest and the induction of apoptosis.[1][5]
Caption: Kushenol A inhibits the PI3K/AKT/mTOR signaling cascade.
Kushenol Z: Dual Inhibition of cAMP-PDE and Akt in NSCLC
Kushenol Z induces apoptosis in non-small-cell lung cancer (NSCLC) cells through a unique dual-action mechanism targeting the mTOR pathway.[3][6] It inhibits cAMP-phosphodiesterase (PDE), leading to an accumulation of intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2][3] PKA activation, in turn, inhibits mTORC1. Concurrently, Kushenol Z inhibits the phosphorylation of Akt, which prevents the inactivation of PRAS40, an mTOR inhibitor.[6] This combined inhibition of the mTOR pathway triggers both mitochondrial and endoplasmic reticulum stress-mediated apoptosis, evidenced by an increased Bax/Bcl-2 ratio and activation of caspases-3, -7, -9, and -12.[2][3]
Caption: Kushenol Z induces apoptosis by inhibiting both cAMP-PDE and Akt.
Experimental Protocols
-
Cell Viability and Proliferation Assays: The antiproliferative effects of kushenols are commonly assessed using the Cell Counting Kit-8 (CCK-8) or MTT assay.[1][4] Cells are seeded in 96-well plates, treated with varying concentrations of the compound (e.g., 4–32 μM for Kushenol A) for 24-72 hours, and absorbance is measured to determine cell viability and calculate IC₅₀ values.[1]
-
Apoptosis and Cell Cycle Analysis: Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).[1] For cell cycle analysis, cells are fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
-
Western Blotting: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K, AKT, mTOR, Bax, Bcl-2, caspases).[1][2] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Xenograft Mouse Model: To confirm in vivo efficacy, human cancer cells (e.g., 2 x 10⁶ breast cancer cells) are subcutaneously injected into nude mice.[1] Once tumors are established, mice are treated with the kushenol (e.g., via gavage) for several weeks. Tumor volume and body weight are monitored regularly.[1]
Anti-inflammatory and Antioxidant Activities
Kushenols, particularly Kushenol C, F, and I, exhibit potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the immune response and cellular stress.
Quantitative Data on Anti-inflammatory and Related Activities
The following table presents quantitative data for the anti-inflammatory and enzyme-inhibitory effects of various kushenols.
| Compound | Target/Assay | Activity Type | Value | Reference(s) |
| Kushenol B | cAMP phosphodiesterase (PDE) | Inhibition | IC₅₀ = 31 µM | [7] |
| Kushenol C | BACE1 | Inhibition | IC₅₀ = 5.45 µM | [7] |
| Kushenol C | NO Production (LPS-stimulated RAW264.7) | Inhibition | Effective at 50-100 μM | [8][9][10] |
| Kushenol K | Cytochrome P-450 3A4 (CYP3A4) | Inhibition | Kᵢ = 1.35 μM | [7][11] |
| Kushenol M | Cytochrome P-450 3A4 (CYP3A4) | Inhibition | IC₅₀ = 1.29 μM | [7] |
| Various Flavonoids * | NO Production (LPS-stimulated RAW264.7) | Inhibition | IC₅₀ = 4.6 to 14.4 μM | [4] |
*From a general study on flavonoids isolated from S. flavescens.
Signaling Pathways in Anti-inflammatory and Antioxidant Responses
Kushenol C: Modulation of NF-κB, STAT, and Nrf2 Pathways
Kushenol C demonstrates significant anti-inflammatory and antioxidant effects by targeting multiple signaling pathways.[8][12] In lipopolysaccharide (LPS)-stimulated macrophages, it dose-dependently suppresses the production of inflammatory mediators like NO, PGE₂, IL-6, and IL-1β.[8][10] This is achieved by inhibiting the activation of key transcription factors: STAT1, STAT6, and NF-κB.[8][12]
Simultaneously, Kushenol C combats oxidative stress by upregulating the Nrf2/HO-1 pathway.[8][12] In skin cells under oxidative stress, it activates the PI3K/Akt pathway, which promotes the nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[8][12]
Caption: Kushenol C inhibits inflammation and boosts antioxidant defenses.
Kushenol F and I: Targeting Inflammation in Dermatitis and Colitis
Kushenol F has shown efficacy in models of atopic dermatitis.[13][14] It reduces the expression of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, by decreasing the phosphorylation of NF-κB and IKK.[13] This leads to reduced infiltration of mast cells and eosinophils.[13][14]
Kushenol I alleviates symptoms in a mouse model of ulcerative colitis by inhibiting multiple signaling molecules, including PI3K, AKT, p38 MAPK, NLRP3, and TLR4.[15][16][17] This multi-target effect reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enhances the anti-inflammatory cytokine IL-10, thereby preserving the intestinal barrier.[15][17]
Experimental Protocols
-
In Vitro Anti-inflammatory Assay: RAW264.7 macrophage cells are pre-treated with the kushenol (e.g., 50-100 µM Kushenol C) and then stimulated with 1 µg/mL LPS.[8][10] The supernatant is collected to measure levels of nitric oxide (NO) using the Griess reagent and other cytokines (PGE₂, IL-6) using ELISA kits.[8]
-
In Vitro Antioxidant Assay: HaCaT keratinocyte cells are treated with the kushenol and then exposed to an oxidative stressor like tert-butyl hydroperoxide (tBHP).[8][12] Cellular damage and the activity of antioxidant enzymes (SOD, catalase) are then measured.
-
Animal Models of Inflammation:
-
Atopic Dermatitis: An AD-like condition is induced in mice using agents like DFE/DNCB.[14] The therapeutic effect of orally administered Kushenol F is assessed by measuring ear thickness, scratching behavior, and serum levels of histamine and IgE.[13][14]
-
Ulcerative Colitis: UC is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water.[15][18] Kushenol I or F is given orally, and its efficacy is evaluated by monitoring body weight, disease activity index (DAI), colon length, and histological damage.[15][17][18]
-
Antimicrobial and Antiviral Activities
While the broader class of flavonoids is known for antimicrobial properties, specific data on kushenols is emerging. The available research indicates activity against certain bacteria and viruses, though this area remains less explored compared to their anticancer and anti-inflammatory effects.
Quantitative Data on Antimicrobial/Antiviral Activity
| Compound | Target Organism | Activity Type | Value | Reference(s) |
| Kushenol W | Staphylococcus aureus | Antibacterial | MIC = 10 μg/mL | [7] |
| Kushenol K | Herpes Simplex Virus 2 (HSV-2) | Antiviral | EC₅₀ = 147 μM | [7][11] |
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity is determined using the broth microdilution method. A serial dilution of the kushenol is prepared in a 96-well plate containing bacterial culture (e.g., S. aureus). The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.[7]
-
Antiviral Assay (EC₅₀): Host cells are infected with the virus (e.g., HSV-2) and simultaneously treated with various concentrations of the compound. After an incubation period, the viral load or cytopathic effect is measured to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of viral activity.[11]
Conclusion and Future Directions
The existing body of literature strongly supports the therapeutic potential of kushenols across a spectrum of diseases. Kushenol A and Z stand out as promising leads for anticancer drug development, with well-defined mechanisms targeting the PI3K/AKT/mTOR pathway. Kushenol C, F, and I are potent modulators of inflammation and oxidative stress, with demonstrated efficacy in preclinical models of skin inflammation and ulcerative colitis. Their ability to target fundamental pathways like NF-κB and Nrf2 underscores their potential for treating a wide range of chronic inflammatory diseases.
While initial studies on their antimicrobial and antiviral activities are encouraging, this area requires more extensive investigation to identify the full spectrum of activity and specific molecular targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies to optimize the flavonoid backbone for increased potency and selectivity.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead kushenol compounds.
-
Combination therapy studies to explore potential synergies with existing chemotherapeutic or anti-inflammatory drugs.
-
Broader screening for antiviral and antibacterial activities against a wider range of pathogens.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. abmole.com [abmole.com]
- 8. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intervention effect of kushenol F on ulcerative colitis mice [journal.china-pharmacy.com]
Potential Therapeutic Targets of Methylkushenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylkushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as an anti-inflammatory, antiproliferative, and antiviral agent. While research on this specific compound is still in its nascent stages, preliminary data from related compounds and in-silico studies suggest promising avenues for further investigation. This document summarizes the available, albeit limited, quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.
Introduction
Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive flavonoids. Among these, this compound (also known as 5-O-Methylkushenol C) has been identified as a component of interest.[1] Flavonoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral effects. This guide focuses on the potential therapeutic targets of this compound, drawing from studies on compounds isolated from Sophora flavescens and computational analyses.
Potential Therapeutic Targets and Biological Activities
The therapeutic potential of this compound is suggested in three primary areas: inflammation, cancer, and viral infections. While specific quantitative data for this compound is limited in the currently available literature, studies on other flavonoids isolated from the same plant provide a basis for its potential efficacy.
Anti-inflammatory Activity
Several flavonoids from Sophora flavescens have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] While a specific IC50 value for this compound has not been reported, the range of activity for other compounds from the same source suggests it may also possess anti-inflammatory properties.
Antiproliferative Activity
Similarly, various flavonoids from Sophora flavescens have been shown to inhibit the growth of human hepatoma (HepG2) cells.[1][2] This suggests that this compound could be a candidate for further investigation as an antiproliferative agent.
Antiviral Activity (Predicted)
An in-silico molecular docking study has identified this compound as a potential inhibitor of the Dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication.[3] This computational prediction highlights a promising avenue for experimental validation.
Quantitative Data
As of the latest literature review, specific quantitative data (e.g., IC50 values) for the biological activities of this compound are not available. The following table summarizes the range of activities observed for other flavonoids isolated from Sophora flavescens, providing a contextual framework for the potential potency of this compound.
| Biological Activity | Cell Line | Assay | IC50 Range for Active Compounds from Sophora flavescens | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 4.6 ± 1.1 to 14.4 ± 0.4 µM | [1][2] |
| Antiproliferative | HepG2 (Human Hepatoma) | MTT Assay | 0.46 ± 0.1 to 48.6 ± 0.8 µM | [1][2] |
| Antiviral (Predicted) | - | In-silico Docking | Not Applicable | [3] |
Note: The IC50 values presented are for a range of flavonoids isolated from Sophora flavescens and not specifically for this compound. Further research is required to determine its specific activity.
Signaling Pathways
While the precise signaling pathways modulated by this compound have not been elucidated, the mechanisms of action for other anti-inflammatory and antiproliferative flavonoids often involve the inhibition of key signaling cascades such as the NF-κB and MAPK pathways.
Caption: Potential anti-inflammatory signaling pathway inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's potential therapeutic activities.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is adapted from studies on flavonoids from Sophora flavescens.[1][2]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Assay (MTT):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
NO Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Antiproliferative Activity: MTT Assay
This protocol is based on the methodology used for testing compounds from Sophora flavescens against HepG2 cells.[1][2]
-
Cell Culture:
-
Culture HepG2 human hepatoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Antiviral Activity: Dengue Virus NS2B/NS3 Protease Inhibition Assay (Fluorogenic Substrate)
This is a generalized protocol based on established methods for screening Dengue virus protease inhibitors.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100.
-
Recombinant Dengue Virus NS2B/NS3 protease.
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).
-
This compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 2 µL of this compound at various concentrations.
-
Add 88 µL of assay buffer containing the NS2B/NS3 protease to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition relative to a DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for investigating the potential therapeutic activities of this compound.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential therapeutic agent, with preliminary evidence suggesting roles in anti-inflammatory, antiproliferative, and antiviral activities. However, the current body of research is limited, and several critical questions remain unanswered. Future research should prioritize:
-
Quantitative Bioactivity: Determining the specific IC50 values of pure this compound in a variety of in vitro assays.
-
Experimental Validation: Conducting in vitro and cell-based assays to validate the predicted inhibitory activity against the Dengue virus NS2B/NS3 protease.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
A more thorough investigation into these areas will be crucial for realizing the full therapeutic potential of this promising natural product.
References
In-Depth Technical Guide: The Production of Methylkushenol C by Trichoderma Species
A comprehensive review of the current scientific literature reveals no identified Trichoderma species that produce the secondary metabolite Methylkushenol C. Extensive searches of scholarly databases and chemical repositories have not yielded any direct or indirect evidence linking the genus Trichoderma to the biosynthesis of this particular compound.
Search Methodology and Findings
A multi-faceted search strategy was employed to ascertain whether any Trichoderma species are known to produce this compound. This included:
-
Direct Keyword Searches: Queries such as "Trichoderma species producing this compound," "this compound from Trichoderma," and "Trichoderma secondary metabolites list" were conducted across major scientific literature databases. These searches did not return any documents establishing a connection between Trichoderma and this compound.
-
Broader Searches for Producing Organisms: To identify the known biological sources of this compound, searches for "this compound producing organism" and "this compound biosynthesis" were performed. These inquiries also failed to identify a specific microbial or plant source for this compound in the available literature.
-
Chemical Database Inquiries: The PubChem database, a comprehensive repository of chemical information, was queried for this compound. While the database contains an entry detailing the compound's chemical structure and properties, it does not list any known natural sources or producing organisms.
-
Synonym and Structural Similarity Searches: Investigations were carried out to determine if this compound is known by other names or is structurally similar to other metabolites produced by Trichoderma. This line of inquiry did not reveal any alternative nomenclature or related compounds that would link it to the Trichoderma genus.
General Overview of Secondary Metabolite Production in Trichoderma
While this compound is not a known product of Trichoderma, this genus is a prolific producer of a wide array of other secondary metabolites with significant biological activities. For the benefit of the intended audience, this section provides a general overview of the types of compounds produced by Trichoderma, their importance, and the general methodologies used for their study.
Major Classes of Secondary Metabolites from Trichoderma
Trichoderma species are known to synthesize a diverse range of secondary metabolites, which are broadly categorized as:
-
Polyketides: A large and structurally diverse group of compounds with a wide range of biological activities, including antimicrobial and antifungal properties.
-
Terpenoids: A class of naturally occurring organic chemicals derived from isoprene. Many terpenoids from Trichoderma exhibit antifungal, antibacterial, and plant growth-promoting activities.
-
Peptaibols: A class of linear peptide antibiotics that are rich in the non-proteinogenic amino acid α-aminoisobutyric acid. They are known for their ability to form voltage-dependent ion channels in lipid membranes, leading to their antimicrobial effects.
-
Alkaloids: A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Trichoderma-derived alkaloids have shown a variety of bioactivities.
General Experimental Workflow for the Study of Trichoderma Secondary Metabolites
The following diagram illustrates a typical workflow for the isolation, identification, and characterization of secondary metabolites from Trichoderma species.
Signaling Pathways in Trichoderma Secondary Metabolism
The production of secondary metabolites in Trichoderma is tightly regulated by complex signaling pathways that respond to environmental cues. While a specific pathway for this compound cannot be provided, a generalized representation of a signaling cascade influencing secondary metabolism is shown below.
This guide serves to inform researchers that while the quest for this compound from Trichoderma is currently unsupported by scientific literature, the genus remains a fertile ground for the discovery of novel, bioactive secondary metabolites. Future research may yet uncover a Trichoderma species that produces this compound, at which point a more detailed technical guide can be developed.
An In-depth Technical Guide to the Chemical Properties and Stability of Kushenol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information compiled herein includes key physicochemical properties, stability considerations, detailed experimental protocols for isolation and analysis, and an exploration of the signaling pathways modulated by Kushenol C. All quantitative data is presented in structured tables for ease of reference, and complex biological and experimental workflows are visualized using Graphviz diagrams. While "Methylkushenol C" as initially queried appears to be a misnomer, this guide focuses on the well-documented Kushenol C.
Chemical and Physical Properties
Kushenol C is a prenylated flavonoid, a class of compounds known for their diverse biological activities. The presence of a lipophilic prenyl group often enhances the bioactivity of the flavonoid scaffold.[1]
Physicochemical Parameters
A summary of the known chemical and physical properties of Kushenol C is presented in Table 1. It is important to note that while some data is derived from experimental work, other parameters are computed based on the compound's structure.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₇ | PubChem[2] |
| Molecular Weight | 438.47 g/mol | MedChemExpress[3], PubChem[2] |
| Appearance | Light yellow to yellow solid | MedChemExpress[3] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | DMSO: 75 mg/mL (171.05 mM; requires sonication) | MedChemExpress[3] |
| Other organic solvents (general flavonoid solubility): Generally soluble in methanol, ethanol, and acetone. | [4][5] | |
| XLogP3 (Computed) | 5.3 | PubChem[2] |
| CAS Number | 99119-73-0 | MedChemExpress[3], PubChem[2] |
Stability Profile
The stability of a compound is a critical factor in its development as a therapeutic agent. While specific forced degradation studies for Kushenol C are not extensively reported in the public domain, information on its storage and the general stability of flavonoids provides valuable insights.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of Kushenol C. The following conditions are recommended based on supplier data:
| Condition | Recommended Storage | Duration |
| Solid Form | 4°C, protect from light | Long-term |
| In Solvent (e.g., DMSO) | -20°C, protect from light | 1 month |
| -80°C, protect from light | 6 months |
Source: MedChemExpress[3]
Considerations for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug candidate. Although specific data for Kushenol C is lacking, a general protocol for flavonoids can be adapted. Such studies typically involve exposing the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
General Protocol for Forced Degradation of Flavonoids:
-
Acid Hydrolysis: Treatment with 0.1 N HCl.
-
Base Hydrolysis: Treatment with 0.1 N NaOH.
-
Oxidative Degradation: Treatment with 3-30% H₂O₂.
-
Thermal Degradation: Heating the solid or solution at a specified temperature (e.g., 60-80°C).
-
Photodegradation: Exposure to UV or fluorescent light.
The degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section details the methodologies for the isolation of Kushenol C from its natural source and provides a template for its potential chemical synthesis based on related compounds.
Isolation of Kushenol C from Sophora flavescens
Kushenol C is naturally found in the roots of Sophora flavescens. The following is a typical isolation procedure:
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% methanol at room temperature.
-
Fractionation: The crude methanol extract is concentrated and then partitioned between chloroform, ethyl acetate, and water. The ethyl acetate fraction, which is enriched with flavonoids, is collected.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing Kushenol C are further purified by reverse-phase column chromatography (C18) using a water-methanol gradient to yield the pure compound.
Proposed Synthetic Approach for Kushenol C
A complete, detailed total synthesis of Kushenol C has not been explicitly reported. However, the synthesis of the structurally related prenylated flavonoid, Kushenol W, has been described and provides a viable synthetic strategy. The key steps would likely involve:
-
Chalcone Formation: Claisen-Schmidt condensation of a suitably protected polyhydroxyacetophenone with a corresponding benzaldehyde to form the chalcone backbone.
-
Flavonol Ring Formation: Cyclization of the chalcone intermediate to form the flavonol ring system.
-
Prenylation: Introduction of the prenyl group onto the flavonoid core. This is a critical step, and regioselectivity can be a challenge.
-
Deprotection: Removal of any protecting groups to yield the final product, Kushenol C.
Signaling Pathways and Biological Activity
Kushenol C has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity via NF-κB Inhibition
Kushenol C exhibits significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. Kushenol C has been shown to suppress the phosphorylation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[6]
Antioxidative Stress Response via Nrf2 and PI3K/Akt Pathways
Kushenol C demonstrates protective effects against oxidative stress. It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[6][8] This leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). Additionally, Kushenol C has been shown to activate the PI3K/Akt signaling pathway, which is also involved in cellular survival and antioxidant responses.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Kushenol C | C25H26O7 | CID 5481237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An Ethnobotanical and Mechanistic Exploration of Kushenol-Producing Plants: A Technical Guide for Researchers
October 24, 2025
Abstract
Kushenols, a class of prenylated flavonoids predominantly found in plants of the Sophora genus, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. With a rich history of use in traditional medicine, particularly in Asia, these compounds are now at the forefront of modern drug discovery research. This technical guide provides an in-depth exploration of the ethnobotanical context of kushenol-producing plants, delves into the molecular mechanisms of action of key kushenols, and offers detailed experimental protocols for their study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction: From Traditional Remedies to Modern Therapeutics
For centuries, plants belonging to the Sophora genus have been a cornerstone of traditional medicine systems, especially in China, Japan, and Korea. The roots of Sophora flavescens Ait., known as "Ku Shen," and Sophora alopecuroides L., or "Kudouzi," have been traditionally used to treat a wide array of ailments including fever, dysentery, skin diseases like eczema, and inflammatory conditions.[1][2][3] The therapeutic efficacy of these botanicals is now largely attributed to their rich content of bioactive phytochemicals, most notably alkaloids and a diverse group of flavonoids. Among these, the kushenols stand out for their significant biological activities.
This guide focuses on the ethnobotanical origins of these plants and the scientific validation of their traditional uses, with a specific emphasis on the pharmacological activities of key kushenols that have been identified and characterized.
Key Kushenol-Producing Plants: An Ethnobotanical Overview
The primary sources of kushenols are members of the Sophora genus, which comprises over 50 species of trees and shrubs.[4] The most extensively studied among these are Sophora flavescens and Sophora alopecuroides.
-
Sophora flavescens (Ku Shen): This deciduous shrub is widely distributed in East Asia.[3] In Traditional Chinese Medicine (TCM), its dried root is used to clear heat, dry dampness, kill parasites, and induce diuresis.[1][4] Traditional preparations often involve decoctions of the root, which are consumed orally to treat conditions such as viral hepatitis, enteritis, and various skin conditions.[1] Modern research has confirmed that extracts from Sophora flavescens possess a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1]
-
Sophora alopecuroides (Kudouzi): This medicinal plant is found in Western and Central Asia, including China.[5] Traditionally, it has been used to treat fever, bacterial infections, heart disease, and gastrointestinal ailments.[5] The chemical constituents of S. alopecuroides are similar to those of S. flavescens, also containing a variety of alkaloids and flavonoids.
Pharmacological Activities and Molecular Mechanisms of Key Kushenols
Recent scientific investigations have focused on isolating and characterizing individual kushenols to elucidate their mechanisms of action. This section details the activities of several prominent kushenols.
Kushenol A: Anti-Cancer Properties
Kushenol A has demonstrated significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[6] Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[6]
Kushenol C: Anti-Inflammatory and Anti-Oxidative Stress Effects
Kushenol C exhibits potent anti-inflammatory and anti-oxidative stress properties. It dose-dependently suppresses the production of inflammatory mediators such as nitric oxide (NO), PGE2, IL-6, and IL-1β in LPS-stimulated macrophages.[7] This anti-inflammatory action is mediated through the inhibition of the NF-κB, MAPK, and STAT signaling pathways. Furthermore, Kushenol C mitigates oxidative stress by activating the PI3K-Akt/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[7]
Kushenol F: Potential in Dermatological Conditions
Kushenol F has been investigated for its therapeutic potential in treating psoriasis, a chronic inflammatory skin disease.[8] In a mouse model of psoriasis, topical application of Kushenol F significantly reduced skin inflammation and lesion severity.[8] Its mechanism involves the modulation of inflammatory responses and the regulation of metabolic pathways in the skin, such as sphingolipid and linoleic acid metabolism.[8][9]
Kushenol I: A Novel Candidate for Ulcerative Colitis
Kushenol I has shown promise in the treatment of ulcerative colitis (UC). In a mouse model of dextran sodium sulfate (DSS)-induced colitis, Kushenol I administration alleviated disease symptoms, reduced inflammation, and repaired the intestinal barrier.[10][11] Its therapeutic effects are linked to the inhibition of the PI3K/AKT/FOXO1 and TLR4 signaling pathways, leading to a reduction in pro-inflammatory cytokines and oxidative stress.[11]
Kushenol Z: Cytotoxicity in Lung Cancer
Kushenol Z has been identified as a potent cytotoxic agent against non-small-cell lung cancer (NSCLC) cells.[5] Similar to Kushenol A, its anti-cancer activity is mediated through the inhibition of the mTOR pathway, a downstream effector of the PI3K/AKT pathway.[5]
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of various kushenols. This information is crucial for comparing the potency of these compounds and for guiding future drug development efforts.
| Kushenol | Pharmacological Activity | Cell Line/Model | IC50/EC50 Value | Reference(s) |
| Kushenol A | Tyrosinase Inhibition | Mushroom Tyrosinase | 1.1 µM | [12] |
| α-Glucosidase Inhibition | Yeast α-glucosidase | 45 µM | [12] | |
| Anti-proliferative (Breast Cancer) | MCF-7, T47D, MDA-MB-231 | Not explicitly stated in the provided abstracts, but demonstrated dose-dependent effects. | [6] | |
| Kushenol C | BACE1 Inhibition | - | 5.45 µM | [7] |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 | Dose-dependent inhibition observed at 50 and 100 µM. | [6] | |
| Kushenol F | Anti-Psoriasis | Imiquimod-induced psoriasis in mice | Not explicitly stated in the provided abstracts, but demonstrated significant reduction in PASI scores and inflammatory markers. | [8][9] |
| Kushenol I | Anti-Ulcerative Colitis | DSS-induced colitis in mice | Not explicitly stated in the provided abstracts, but demonstrated significant improvement in disease activity index and reduction of inflammatory markers. | [10][11] |
| Kushenol Z | Anti-proliferative (NSCLC) | A549, NCI-H226 | Potent cytotoxicity demonstrated in a dose- and time-dependent manner. Specific IC50 values not provided in the abstract. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of kushenols.
Extraction and Isolation of Flavonoids from Sophora flavescens
The following is a general protocol for the extraction and isolation of flavonoids, including kushenols, from the roots of Sophora flavescens.[13][14]
-
Plant Material Preparation: Air-dry the roots of Sophora flavescens and crush them into a coarse powder.
-
Solvent Extraction:
-
Perform reflux extraction with 95% ethanol. For the first extraction, use an 8-fold volume of ethanol to the weight of the powdered root material and reflux for 2 hours.
-
For the second and third extractions, use a 6-fold volume of ethanol and reflux for 1.5 hours each.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain an ethanol concentrate.
-
-
Column Chromatography:
-
Disperse the ethanol concentrate and load it onto a polyamide column.
-
First, elute with a sufficient amount of water to remove sugars and inorganic salts.
-
Next, elute with 5-8% ethanol to remove alkaloids.
-
Increase the ethanol concentration to 10-20% to elute a fraction containing flavonoids.
-
Further increase the ethanol concentration to 50-60% and then to 95% to elute additional flavonoid-containing fractions.
-
Combine the flavonoid-rich fractions and concentrate them.
-
-
Further Purification (Optional): The resulting total flavonoid extract can be further purified using techniques such as Sephadex LH-20 column chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) to isolate individual kushenols.[13]
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is used to determine the effect of kushenols on cell proliferation.[1][15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 10 µL of various concentrations of the kushenol compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells) x 100%.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.[8][19][20][21]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the kushenol compound. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: In a 96-well plate, add 50 µL of the cell culture supernatant to each well, followed by 50 µL of the Griess reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.[13][15][16][17][18]
-
Protein Extraction: Treat cells with the kushenol compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by kushenols and a general experimental workflow for their study.
Figure 1: The PI3K/AKT/mTOR signaling pathway and its inhibition by Kushenol A and Z.
Figure 2: The NF-κB signaling pathway and its inhibition by Kushenol C.
Figure 3: The Nrf2 antioxidant response pathway and its activation by Kushenol C.
Figure 4: A generalized experimental workflow for the study of kushenols.
Conclusion and Future Directions
The ethnobotanical history of kushenol-producing plants, particularly Sophora flavescens, provides a rich foundation for modern pharmacological research. The potent and diverse bioactivities of isolated kushenols, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects, underscore their potential as lead compounds for the development of novel therapeutics. The elucidation of their mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and Nrf2, offers a rational basis for their application in various disease contexts.
Future research should focus on several key areas:
-
Comprehensive Bioactivity Screening: A systematic evaluation of a wider range of kushenols against various disease models is warranted.
-
Structure-Activity Relationship (SAR) Studies: Understanding the relationship between the chemical structure of kushenols and their biological activity will be crucial for the design of more potent and selective analogs.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies are necessary to establish the in vivo efficacy, pharmacokinetic profiles, and safety of promising kushenol candidates.
-
Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the benefit of human health.
This technical guide serves as a starting point for researchers embarking on the exciting journey of exploring the therapeutic potential of kushenols, bridging the gap between traditional knowledge and modern drug discovery.
References
- 1. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. melp.nl [melp.nl]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ptglab.com [ptglab.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 21. devtoolsdaily.com [devtoolsdaily.com]
Methodological & Application
Application Note: Quantification of Methylkushenol C using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methylkushenol C, a prenylated flavonoid. Given the absence of a standardized, published method for this specific analyte, this protocol is established based on established methodologies for structurally similar compounds, particularly other prenylated flavonoids. The method utilizes reversed-phase chromatography with UV detection, providing a robust and reliable approach for the determination of this compound in various sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation to ensure accuracy, precision, and reliability of the analytical results.
Introduction
This compound is a member of the prenylflavonoid class of compounds. Prenylated flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][2] The addition of a hydrophobic prenyl group to the flavonoid backbone can enhance the compound's bioactivity and its interaction with cellular membranes.[2] Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and specificity.[3][4][5][6] This application note presents a detailed protocol for the quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or acetic acid), analytical grade
-
Solvents for sample extraction (e.g., methanol, ethanol, or ethyl acetate) depending on the sample matrix.
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
Chromatographic Conditions
The following chromatographic conditions are proposed based on methods for similar prenylated flavonoids:[3][5][6]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[3][5] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | DAD detection is recommended to determine the optimal wavelength. Based on typical flavonoid spectra, a starting wavelength of 290 nm is suggested.[3] |
| Injection Volume | 10 µL |
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is outlined below:
-
Extraction: Accurately weigh the homogenized sample and extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation
To ensure the reliability of the proposed HPLC method, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be >0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, spiking a blank matrix with known concentrations of the analyte. Recoveries should typically be within 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels. The RSD should be <2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be calculated based on the signal-to-noise ratio (typically 10:1). |
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 290 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98% - 102% |
| Precision (Intra-day RSD) | 0.85% | < 2% |
| Precision (Inter-day RSD) | 1.25% | < 2% |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for a prenylated flavonoid.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, is a well-established approach for flavonoid analysis. Proper method validation is crucial to ensure the generation of accurate and precise data, which is fundamental for research and development in the fields of natural products, pharmacology, and drug discovery. This application note serves as a comprehensive guide for researchers and scientists to establish a validated analytical method for this promising bioactive compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Cytotoxicity of Methylkushenol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Methylkushenol C, a flavonoid isolated from Sophora flavescens, on cultured mammalian cells. The protocols herein describe three distinct cell-based assays to quantify cytotoxicity and elucidate the potential mechanism of cell death: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Introduction
This compound is a natural compound with potential pharmacological activities. Preliminary studies on flavonoids from Sophora flavescens have indicated cytotoxic and anti-cancer properties, often mediated through the induction of apoptosis.[1] Therefore, robust and reproducible methods are required to quantify the cytotoxic potential of this compound and to understand its mechanism of action. This document provides detailed protocols for a panel of assays to achieve this.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation
| This compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| 0 (Control) | 100 | 100 | 100 | |||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| ... |
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[5][6]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100, for 45 minutes before the end of the incubation).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[7] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
| This compound (µM) | Absorbance (490 nm) - 24h | % Cytotoxicity - 24h | Absorbance (490 nm) - 48h | % Cytotoxicity - 48h | Absorbance (490 nm) - 72h | % Cytotoxicity - 72h |
| 0 (Spontaneous) | 0 | 0 | 0 | |||
| Max Release (Lysis) | 100 | 100 | 100 | |||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| ... |
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[9][10] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, produces a luminescent or fluorescent signal that is proportional to the amount of active caspase in the sample.[9]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use an opaque-walled 96-well plate for luminescent or fluorescent assays to prevent crosstalk between wells.
-
Incubation: Incubate the plate for a shorter duration compared to viability assays, as caspase activation is an earlier event in apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[9]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the caspase-3/7 activity. Results can be expressed as fold change relative to the untreated control.
Data Presentation
| This compound (µM) | Luminescence (RLU) - 6h | Fold Change vs. Control - 6h | Luminescence (RLU) - 12h | Fold Change vs. Control - 12h | Luminescence (RLU) - 24h | Fold Change vs. Control - 24h |
| 0 (Control) | 1.0 | 1.0 | 1.0 | |||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| ... |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of apoptosis induction.
References
- 1. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of Methylkushenol C Against Aspergillus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aspergillus species are opportunistic fungal pathogens responsible for a wide range of human diseases, collectively known as aspergillosis. The increasing incidence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Methylkushenol C, a natural compound, has been identified as a potential candidate for antifungal drug development. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various Aspergillus species to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]
Data Presentation: Hypothetical Antifungal Susceptibility of Aspergillus Species to this compound
The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against common Aspergillus species compared to a standard antifungal agent, voriconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Voriconazole against Aspergillus Species.
| Aspergillus Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Voriconazole MIC Range (µg/mL) | Voriconazole MIC₅₀ (µg/mL) | Voriconazole MIC₉₀ (µg/mL) |
| A. fumigatus (n=50) | 4 - 32 | 8 | 16 | 0.25 - 2 | 0.5 | 1 |
| A. flavus (n=50) | 8 - 64 | 16 | 32 | 0.5 - 4 | 1 | 2 |
| A. niger (n=30) | 16 - 128 | 32 | 64 | 1 - 8 | 2 | 4 |
| A. terreus (n=30) | 32 - >128 | 64 | 128 | 2 - 16 | 4 | 8 |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Voriconazole against Aspergillus Species.
| Aspergillus Species | This compound MFC Range (µg/mL) | Voriconazole MFC Range (µg/mL) |
| A. fumigatus | 16 - >128 | 2 - 16 |
| A. flavus | 32 - >128 | 4 - 32 |
| A. niger | 64 - >128 | 8 - 64 |
| A. terreus | >128 | 16 - >128 |
Experimental Protocols
This section provides detailed methodologies for determining the antifungal susceptibility of Aspergillus species to this compound. The protocols are adapted from the CLSI M38-A2 and EUCAST guidelines.[1][2][4][5][6]
Materials and Reagents
-
Aspergillus species isolates (clinical or environmental)
-
Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Glucose
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Voriconazole (as a control antifungal agent)
-
Sterile 0.85% saline with 0.05% Tween 80
-
Sterile distilled water
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
Preparation of Antifungal Stock Solutions
-
This compound Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 1280 µg/mL.
-
Voriconazole Stock Solution: Prepare a stock solution of voriconazole in DMSO at a concentration of 1280 µg/mL.
-
Store stock solutions at -20°C until use.
Inoculum Preparation
-
Culture Aspergillus isolates on PDA plates at 35°C for 5-7 days to allow for sufficient conidiation.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 0.5-5 x 10⁶ CFU/mL using a hemocytometer. This will be the stock inoculum suspension.
-
Dilute the stock inoculum suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10⁵ CFU/mL.[8]
Broth Microdilution Assay (CLSI M38-A2 / EUCAST Modified)
-
Medium Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose.[1][5]
-
Drug Dilution Series:
-
Dispense 100 µL of RPMI medium into wells 2-11 of a 96-well microtiter plate.
-
Add 200 µL of the working drug solution (this compound or Voriconazole diluted from the stock solution in RPMI) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (drug-free).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the final inoculum suspension to wells 1-11. This brings the final volume in these wells to 200 µL and halves the drug concentration to the desired final range.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[2][8]
-
Endpoint Determination (MIC): The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visual growth.
Minimum Fungicidal Concentration (MFC) Determination
-
Following MIC determination, take a 20 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto a PDA plate.
-
Incubate the PDA plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate.
Visualization of Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow and potential signaling pathways in Aspergillus that could be affected by an antifungal agent.
Caption: Workflow for antifungal susceptibility testing.
Caption: Potential antifungal drug targets in Aspergillus.
Caption: Workflow for investigating the mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. njccwei.com [njccwei.com]
- 7. In vitro susceptibility-testing in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis for the Identification of Methylkushenol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of Methylkushenol C, a prenylated flavonoid, using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described herein are applicable for the analysis of complex mixtures, such as plant extracts, and for the characterization of purified compounds. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the detection and identification of this compound. Furthermore, a predicted fragmentation pattern and a hypothetical signaling pathway associated with its potential anti-inflammatory activity are presented.
Introduction
This compound (C26H28O7) is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural characterization of these compounds is crucial for understanding their therapeutic potential. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the identification and quantification of flavonoids in various matrices.[3][4] This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
For the analysis of this compound from plant material, a standard extraction protocol is employed.
-
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
For the analysis of a purified standard of this compound, dissolve the compound in methanol to a final concentration of 1 µg/mL and transfer to an LC-MS vial.
Liquid Chromatography Conditions
Chromatographic separation is performed using a reversed-phase C18 column.
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: Ramped from 10-40 eV for MS/MS scans.
-
Scan Range: m/z 100-1000.
Data Presentation
The accurate mass of this compound (C26H28O7) is 452.1835 Da.[5] The table below summarizes the expected mass-to-charge ratios (m/z) for the precursor ion and predicted major fragment ions in both positive and negative ionization modes.
| Ionization Mode | Precursor Ion | m/z (calculated) | Predicted Fragment Ions | m/z (predicted) |
| Positive (ESI+) | [M+H]+ | 453.1913 | [M+H - H2O]+ | 435.1808 |
| [M+H - C4H8]+ | 397.1287 | |||
| [M+H - C5H8]+ | 385.1287 | |||
| Negative (ESI-) | [M-H]- | 451.1757 | [M-H - CH3]- | 436.1522 |
| [M-H - C4H8]- | 395.1131 | |||
| [M-H - C5H8]- | 383.1131 |
Mandatory Visualization
Caption: Experimental workflow for the identification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the identification of this compound. The use of high-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, increasing the confidence in compound identification.
The predicted fragmentation pattern of this compound is based on the known fragmentation behavior of prenylated flavonoids. In positive ion mode, the neutral loss of water is common. The characteristic losses of 56 Da (C4H8) and 68 Da (C5H8) correspond to cleavages of the prenyl group.[6][7] In negative ion mode, demethylation and similar cleavages of the prenyl group are expected.
Based on the known biological activities of similar flavonoids, it is hypothesized that this compound may exhibit anti-inflammatory properties. A plausible mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of the NF-κB transcription factor. NF-κB is a key regulator of pro-inflammatory gene expression, including COX-2, iNOS, and TNF-α. By inhibiting this pathway, this compound could potentially reduce the inflammatory response. Further biological assays are required to validate this hypothesis.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometry-based identification of this compound. The detailed experimental conditions and predicted fragmentation data will aid researchers in the structural elucidation of this and similar compounds. The hypothetical signaling pathway offers a starting point for investigating the potential biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reliantpediatrictherapy.com [reliantpediatrictherapy.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound | C26H28O7 | CID 131676002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]
- 7. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Inflammatory Effects of Methylkushenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and cardiovascular disease. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).
Methylkushenol C is a novel compound with purported anti-inflammatory properties. These application notes provide a comprehensive framework for designing and executing a study to elucidate the anti-inflammatory effects of this compound and its underlying mechanisms of action. The protocols detailed herein describe both in vitro and in vivo methodologies to assess its potential as a therapeutic agent.
I. In Vitro Anti-Inflammatory Activity
A. Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro studies of inflammation.[1][2]
Protocol 1: Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours).[3]
-
Controls: Include a vehicle control group (cells treated with DMSO or the solvent used for this compound) and a positive control group (cells stimulated with LPS only).
B. Measurement of Inflammatory Mediators
Protocol 2: Griess Assay for Nitrite Quantification
Nitric oxide production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[2][4][5]
-
Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 35.8 ± 2.1 | 0 |
| LPS + this compound | 1 | 30.5 ± 1.8 | 14.8 |
| LPS + this compound | 5 | 22.1 ± 1.5 | 38.3 |
| LPS + this compound | 10 | 15.4 ± 1.1 | 57.0 |
| LPS + this compound | 25 | 8.9 ± 0.9 | 75.1 |
| LPS + this compound | 50 | 4.3 ± 0.5 | 88.0 |
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
The levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants can be quantified using commercially available ELISA kits.[1][6][7][8]
-
Sample Collection: Collect the cell culture supernatants after the 24-hour incubation period.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.[9][10][11][12] A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[6]
-
Wash the plate and block non-specific binding sites.
-
Add the standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).[13]
-
Wash the plate and add the substrate solution (e.g., TMB).[7]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[1]
-
-
Data Analysis: Calculate the concentrations of PGE2 and cytokines in the samples based on the standard curves.
Table 2: Effect of this compound on PGE2 and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | PGE2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control | - | 55 ± 8 | 80 ± 12 | 110 ± 15 | 45 ± 7 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 3500 ± 210 | 4200 ± 350 | 1800 ± 150 |
| LPS + this compound | 1 | 1050 ± 85 | 3100 ± 180 | 3700 ± 290 | 1600 ± 130 |
| LPS + this compound | 5 | 800 ± 65 | 2500 ± 150 | 2900 ± 210 | 1200 ± 100 |
| LPS + this compound | 10 | 550 ± 45 | 1800 ± 120 | 2100 ± 180 | 800 ± 70 |
| LPS + this compound | 25 | 300 ± 28 | 1000 ± 90 | 1200 ± 110 | 450 ± 40 |
| LPS + this compound | 50 | 150 ± 15 | 500 ± 45 | 600 ± 55 | 200 ± 25 |
C. Investigation of Signaling Pathways
Protocol 4: Western Blot Analysis
Western blotting can be used to determine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by assessing the phosphorylation of key proteins.[14][15]
-
Cell Lysis: After a shorter incubation period with LPS and this compound (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14][15]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK overnight at 4°C.[14][16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | p-p65 / p65 (Ratio) | p-IκBα / IκBα (Ratio) | p-ERK1/2 / ERK1/2 (Ratio) | p-JNK / JNK (Ratio) | p-p38 / p38 (Ratio) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 5.8 | 6.2 | 4.5 | 5.1 | 4.8 |
| LPS + this compound | 10 | 3.5 | 3.8 | 2.8 | 3.2 | 3.0 |
| LPS + this compound | 25 | 2.1 | 2.3 | 1.7 | 1.9 | 1.8 |
| LPS + this compound | 50 | 1.2 | 1.3 | 1.1 | 1.2 | 1.1 |
Diagrams of Signaling Pathways
Caption: Canonical NF-κB signaling pathway.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
II. In Vivo Anti-Inflammatory Activity
A. Animal Model
A commonly used model for acute inflammation is the carrageenan-induced paw edema model in mice or rats.[17][18]
Protocol 5: Carrageenan-Induced Paw Edema
-
Animals: Use male ICR mice (18-22 g).[18] House them under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=8 per group):
-
Normal control (no treatment)
-
Carrageenan control (vehicle + carrageenan)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.) + carrageenan
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + carrageenan
-
-
Treatment: Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SD | % Inhibition |
| Normal Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| This compound | 25 | 0.62 ± 0.05 | 27.1 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
B. Histopathological Examination and Biomarker Analysis
At the end of the experiment, the animals can be euthanized, and the paw tissue collected for further analysis.
Protocol 6: Histopathology and Immunohistochemistry
-
Tissue Processing: Fix the paw tissue in 10% formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to observe inflammatory cell infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation such as COX-2 and iNOS.
Protocol 7: Measurement of Cytokines in Paw Tissue
-
Tissue Homogenization: Homogenize the paw tissue in a suitable buffer.
-
ELISA: Measure the levels of TNF-α, IL-6, and IL-1β in the tissue homogenates using ELISA kits as described in Protocol 3.[19][20]
Table 5: Effect of this compound on Inflammatory Markers in Paw Tissue
| Treatment | Dose (mg/kg) | TNF-α (pg/mg tissue) ± SD | IL-6 (pg/mg tissue) ± SD | IL-1β (pg/mg tissue) ± SD |
| Carrageenan Control | - | 150 ± 12 | 210 ± 18 | 95 ± 8 |
| This compound | 50 | 85 ± 7 | 115 ± 10 | 50 ± 5 |
| This compound | 100 | 50 ± 4 | 70 ± 6 | 30 ± 3 |
| Indomethacin | 10 | 60 ± 5 | 85 ± 7 | 38 ± 4 |
III. Experimental Workflow Diagram
Caption: Overall experimental workflow.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate its therapeutic potential and delineate the molecular mechanisms underlying its anti-inflammatory effects. The systematic approach described herein will facilitate the generation of high-quality, reproducible data essential for the advancement of novel anti-inflammatory drug discovery and development.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. bowdish.ca [bowdish.ca]
- 8. h-h-c.com [h-h-c.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpras.com [ijpras.com]
- 18. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kushenol C in Natural Product Screening Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, in natural product screening libraries. While the initial request specified "Methylkushenol C," the available scientific literature predominantly refers to "Kushenol C." It is presumed that this is the compound of interest for screening purposes. Kushenol C has demonstrated significant anti-inflammatory and antioxidant activities, making it a valuable candidate for drug discovery and development programs. These notes offer insights into its biological activities and provide standardized protocols for its screening.
Biological Activities and Potential Applications
Kushenol C has been investigated for its therapeutic potential in several key areas:
-
Anti-inflammatory Activity: Kushenol C has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] This activity is mediated through the inhibition of STAT1, STAT6, and NF-κB activation.[2]
-
Antioxidant and Oxidative Stress Reduction: The compound exhibits potent antioxidant effects by upregulating the endogenous antioxidant defense system.[1][2] In HaCaT cells, Kushenol C protects against tert-butyl hydroperoxide (tBHP)-induced oxidative stress, DNA damage, and cell death by enhancing the activity of glutathione, superoxide dismutase, and catalase.[1][2] This is achieved through the activation of the Nrf2 and Akt signaling pathways.[1][2]
-
Heme Oxygenase-1 (HO-1) Induction: Kushenol C upregulates the expression and activity of HO-1, an enzyme with anti-inflammatory and antioxidant properties, in LPS-stimulated RAW264.7 macrophages.[2] This effect is attributed to the enhancement of Nrf2 transcriptional activities.[2]
These biological activities suggest that Kushenol C is a promising candidate for screening in assays targeting inflammatory diseases, conditions associated with oxidative stress, and cytoprotective pathways.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activities of Kushenol C.
| Activity | Cell Line | Assay | Concentration/IC50 | Effect | Reference |
| Cytotoxicity | RAW264.7 | Cell Viability Assay | Up to 100 μM | No significant cytotoxicity observed. | [1] |
| Anti-inflammatory | RAW264.7 | Nitric Oxide (NO) Production | 50 and 100 μM | Dose-dependent suppression of NO production. | [1] |
| Anti-inflammatory | RAW264.7 | Pro-inflammatory Mediator Production (PGE2, IL-6, IL-1β, MCP-1, IFN-β) | Not specified | Dose-dependent suppression. | [2] |
| Antioxidant | HaCaT | tBHP-induced Oxidative Stress | Not specified | Prevention of DNA damage and cell death. | [1][2] |
Note: Specific IC50 values for many of the reported activities of Kushenol C are not detailed in the provided search results. Further dose-response studies would be required to determine these values.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effect of Kushenol C on mammalian cells.
Materials:
-
RAW264.7 or other suitable cells
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Kushenol C stock solution (in DMSO)
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Microplate reader
Procedure:
-
Seed cells (e.g., RAW264.7 at 3.0 × 10³ cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Kushenol C in culture medium to achieve final concentrations ranging from 12.5 to 100 μM.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared Kushenol C dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 15 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as the ratio of the optical density of the treated wells to the control wells.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of Kushenol C on NO production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 cells
-
24-well plates
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Kushenol C stock solution
-
Greiss Reagent System
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Kushenol C (e.g., 50 and 100 μM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (no treatment, LPS only, Kushenol C only).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Part I of Greiss Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Greiss Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a general protocol to assess the free radical scavenging activity of Kushenol C.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Kushenol C stock solution
-
Methanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare serial dilutions of Kushenol C and ascorbic acid in methanol in a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[3]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kushenol C in Oxidative Stress
The following diagram illustrates the proposed signaling pathway for the anti-oxidative stress activity of Kushenol C in HaCaT cells. Kushenol C activates the PI3K/Akt pathway, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and promotes the expression of antioxidant enzymes.[1][2]
Caption: Kushenol C antioxidant signaling pathway.
Experimental Workflow for Screening Kushenol C
The following diagram outlines a typical workflow for screening Kushenol C for its biological activities in a natural product library.
Caption: Screening workflow for Kushenol C.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antioxidant, Cytotoxic, and Anticancer Activities of Methanol Extract of Annona reticulata Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Methylkushenol C from Trichoderma Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields of Methylkushenol C during Trichoderma fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Trichoderma of interest?
A1: this compound is a prenylated flavonoid. "Kushenols" are a class of compounds typically isolated from the plant Sophora flavescens, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The production of this compound in Trichoderma, a ubiquitous and easily culturable fungus, presents a promising and sustainable alternative to extraction from plant sources, which can be slow and yield inconsistent results. Trichoderma species are known producers of a wide array of secondary metabolites and can be metabolically engineered for the production of valuable compounds.[4][5][6][7]
Q2: What is the likely biosynthetic pathway for this compound in Trichoderma?
A2: While the specific pathway for this compound in Trichoderma has not been definitively elucidated in publicly available literature, its chemical structure strongly suggests it is synthesized via the flavonoid biosynthesis pathway. Flavonoid biosynthesis begins with the condensation of malonyl-CoA and 4-coumaroyl-CoA to form naringenin chalcone, a key precursor.[6] Subsequent enzymatic modifications, such as methylation and prenylation, would lead to the final structure of this compound. Trichoderma species have been shown to possess the genetic machinery for flavonoid synthesis.[1][8]
Q3: What are the key factors that can influence the yield of this compound?
A3: The production of secondary metabolites like this compound in Trichoderma is a complex process influenced by a multitude of factors. These can be broadly categorized as genetic, nutritional, and environmental. Key factors include the specific Trichoderma strain, media composition (carbon and nitrogen sources, C:N ratio), precursor availability, pH, temperature, aeration, and elicitor presence.[4][9][10]
Q4: How can I accurately quantify the yield of this compound in my fermentation broth?
A4: Accurate quantification is crucial for troubleshooting. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS).[11][12][13][14][15] A specific protocol for sample preparation and analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide for Low this compound Yield
This guide is designed to help you systematically diagnose and resolve issues leading to low yields of this compound.
Problem 1: Little to No Detectable this compound
dot
Caption: Troubleshooting workflow for absence of this compound.
| Possible Cause | Recommended Action |
| Incorrect or non-viable Trichoderma strain | Verify the identity of your Trichoderma strain using molecular methods (e.g., ITS sequencing). Check the viability of your culture by plating on a suitable agar medium (e.g., Potato Dextrose Agar). |
| Inappropriate media composition | Ensure the fermentation medium contains appropriate carbon and nitrogen sources. For secondary metabolite production, a lower C:N ratio is often beneficial. Refer to the "Experimental Protocols" section for a recommended basal medium. |
| Poor inoculum quality or quantity | Use a fresh, actively growing inoculum. Optimize the inoculum size; typically, a 5-10% (v/v) inoculum is a good starting point. |
| Sub-optimal fermentation parameters | Review and optimize key parameters such as pH, temperature, and aeration. For many Trichoderma species, a pH of 5-6 and a temperature of 25-28°C are optimal for secondary metabolite production.[10] |
| Inefficient extraction method | The polarity of the extraction solvent is critical. For flavonoids like this compound, a moderately polar solvent such as ethyl acetate or a mixture of methanol and water is recommended. Ensure complete extraction by performing multiple extractions. |
| Insensitive analytical method | Verify the limit of detection (LOD) and limit of quantification (LOQ) of your HPLC method. If necessary, concentrate your extract before analysis. |
| Silent biosynthetic gene cluster | The genes responsible for this compound production may not be expressed under standard laboratory conditions. Consider strategies to induce gene expression, such as co-cultivation with other microorganisms or the addition of chemical elicitors. |
Problem 2: Low but Detectable Yield of this compound
dot
Caption: Strategies to improve low this compound yield.
| Possible Cause | Recommended Action |
| Sub-optimal media components | Systematically evaluate different carbon and nitrogen sources. A response surface methodology (RSM) can be employed to identify the optimal concentrations and ratios. Consider adding precursors of the flavonoid pathway, such as phenylalanine or 4-coumaric acid. |
| Nutrient limitation or catabolite repression | Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and avoid catabolite repression by glucose.[3][4][16] |
| Insufficient induction of biosynthetic pathway | Introduce elicitors to the fermentation broth. These can be biotic (e.g., cell wall fragments of other fungi) or abiotic (e.g., heavy metal ions at low concentrations). |
| Non-optimal harvest time | Perform a time-course study to determine the point of maximum this compound accumulation. Secondary metabolite production often peaks during the stationary phase of fungal growth. |
| Low expression of key biosynthetic genes | Consider metabolic engineering approaches, such as overexpressing key enzymes in the flavonoid pathway (e.g., chalcone synthase, prenyltransferase, methyltransferase) or knocking out competing pathways.[5][6][7][17][18] |
Quantitative Data Summary
Table 1: Typical Fermentation Parameters for Secondary Metabolite Production in Trichoderma
| Parameter | Range | Optimum (General) | Reference |
| Temperature (°C) | 20 - 35 | 25 - 28 | [10] |
| pH | 4.0 - 7.0 | 5.0 - 6.0 | [10] |
| Agitation (rpm) | 100 - 250 | 150 - 200 | [19] |
| Inoculum Size (% v/v) | 1 - 15 | 5 - 10 | [19] |
| Incubation Time (days) | 5 - 14 | 7 - 10 | [9] |
Experimental Protocols
Protocol 1: Fermentation of Trichoderma for this compound Production
This protocol provides a starting point for the submerged fermentation of Trichoderma to produce this compound. Optimization of specific parameters will likely be required for your particular strain and experimental setup.
1. Inoculum Preparation: a. Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a fresh culture of Trichoderma from a PDA plate. b. Incubate at 28°C, 180 rpm for 3-4 days until a dense mycelial culture is obtained.
2. Fermentation: a. Prepare the production medium (see Table 2 for a suggested composition). Dispense 100 mL into 500 mL Erlenmeyer flasks and autoclave. b. Inoculate the production medium with 10% (v/v) of the seed culture. c. Incubate at 28°C, 180 rpm for 7-10 days. d. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.
Table 2: Suggested Basal Medium for Trichoderma Fermentation
| Component | Concentration (g/L) |
| Glucose | 20 |
| Peptone | 5 |
| Yeast Extract | 2 |
| KH₂PO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1 mL |
*Trace Element Solution (g/L): FeSO₄·7H₂O 5.0, MnSO₄·H₂O 1.6, ZnSO₄·7H₂O 1.4, CoCl₂·6H₂O 2.0.
Protocol 2: Extraction and Quantification of this compound
1. Extraction: a. Separate the mycelium from the fermentation broth by filtration or centrifugation. b. To 50 mL of the cell-free broth, add an equal volume of ethyl acetate. c. Shake vigorously for 15 minutes and allow the layers to separate. d. Collect the upper ethyl acetate layer. Repeat the extraction twice more. e. Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure. f. Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
2. HPLC-UV Quantification: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
- 0-20 min: 30-70% A
- 20-25 min: 70-100% A
- 25-30 min: 100% A c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV at a wavelength determined from the UV spectrum of a this compound standard (if available) or by scanning with a diode array detector (DAD). Prenylated flavonoids typically have absorption maxima between 250 and 370 nm. f. Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.
Signaling Pathways and Workflows
dot
Caption: Hypothesized biosynthetic pathway of this compound.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State Fermentation of Trichoderma spp.: A New Way to Valorize the Agricultural Digestate and Produce Value-Added Bioproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing microbioreactor cultivation strategies for Trichoderma reesei: from batch to fed-batch operations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Use of Trichoderma in the Production of Forest Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid synthesis is crucial for Trichoderma asperellum-induced systemic resistance to root-knot nematodes in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Production of Trichoderma harzianum (127a and 127b) spores by Fermentation (LF and SSF) [ijiaar.penpublishing.net]
- 11. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bohrium.com [bohrium.com]
- 17. Methods for Metabolic Engineering of a Filamentous Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-hub.nrel.gov [research-hub.nrel.gov]
- 19. ijcmas.com [ijcmas.com]
Overcoming solubility issues of Methylkushenol C in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Methylkushenol C in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. Its chemical structure includes a lipophilic prenyl group, which contributes to its poor solubility in aqueous solutions commonly used in biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] However, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[3] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being assayed.[3][4][5] It is essential to determine the DMSO tolerance for each specific cell line and assay.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds.[2] Strategies to overcome this include:
-
Optimizing the dilution method: Add the DMSO stock solution directly to the final aqueous solution while vortexing or stirring to ensure rapid and uniform mixing. Avoid intermediate dilutions in purely aqueous solutions where the compound is less soluble.[2]
-
Using a co-solvent: Incorporating a less toxic, water-miscible co-solvent in your final assay medium can improve solubility.
-
Lowering the final concentration: If possible, reducing the final concentration of this compound in the assay may prevent it from exceeding its solubility limit.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.
Problem 1: this compound powder does not dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO quality is poor.
-
Solution:
-
Try dissolving a smaller amount of this compound to prepare a lower concentration stock solution.
-
Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution.
-
Ensure you are using anhydrous, high-purity DMSO. Water contamination can reduce the solubility of hydrophobic compounds.
-
Problem 2: The compound precipitates out of the DMSO stock solution during storage.
-
Possible Cause: The storage temperature is too low, or the solution is supersaturated.
-
Solution:
-
Store the DMSO stock solution at room temperature or 4°C. Avoid freezing, as this can cause the compound to precipitate upon thawing.[2]
-
If precipitation occurs, gently warm and sonicate the stock solution to redissolve the compound before use.
-
Consider preparing a fresh stock solution at a slightly lower concentration for better stability.
-
Problem 3: The compound precipitates in the final assay medium.
-
Possible Cause: The aqueous environment of the final medium cannot maintain the solubility of this compound at the desired concentration.
-
Solution:
-
Optimize Dilution: As mentioned in the FAQs, ensure rapid and direct dilution into the final assay medium with vigorous mixing.
-
Reduce Final DMSO Concentration: While counterintuitive, a very high initial DMSO concentration in the stock can sometimes promote precipitation upon dilution. Experiment with preparing stock solutions in a mixture of DMSO and another organic solvent.
-
Incorporate Co-solvents: Introduce a co-solvent into your final assay medium. See the table below for suggested starting concentrations.
-
Use of Solubilizing Agents: For challenging cases, consider the use of cyclodextrins or non-ionic surfactants. These should be used with caution as they can have their own biological effects.
-
Suggested Solvents and Starting Concentrations for Solubility Enhancement
The following table provides a starting point for optimizing the solubility of this compound. It is crucial to validate the compatibility of these solvents with your specific biological assay.
| Solvent/Agent | Type | Recommended Starting Concentration in Final Assay Medium | Notes |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | < 0.5% (v/v) | Common primary solvent for stock solutions.[1][2] |
| Ethanol | Organic Solvent | < 0.5% (v/v) | Can be used as a co-solvent. |
| PEG 300/400 (Polyethylene glycol) | Co-solvent | 1-5% (v/v) | Generally well-tolerated by cells at low concentrations.[1] |
| Glycerol | Co-solvent | 1-5% (v/v) | Can help stabilize proteins and is generally non-toxic to cells.[1] |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Solubilizing Agent | 1-10 mM | Forms inclusion complexes to enhance aqueous solubility. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Can form micelles to encapsulate the compound. |
Note: The optimal solvent and concentration must be determined empirically for each experimental setup. Always include a vehicle control in your experiments containing the same concentration of the solvent(s) used to dissolve this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at room temperature or 4°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Assay Medium
-
Prepare the final aqueous assay medium (e.g., cell culture medium, buffer).
-
Aliquot the required volume of the assay medium into a sterile tube.
-
While vortexing the assay medium, add the required volume of the this compound DMSO stock solution directly to the medium.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Use the final diluted solution immediately in your assay.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
How to improve the purity of Methylkushenol C during chromatographic separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methylkushenol C during chromatographic separation.
Disclaimer
Information on the specific chromatographic behavior of this compound is limited in publicly available literature. The guidance provided here is based on established principles for the purification of flavonoids and other closely related phenolic compounds.[1][2][3][4] The chemical structure of this compound, a prenylated flavonoid, suggests that these general strategies will be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and purification of flavonoids like this compound.[3][5][6] This method separates compounds based on their hydrophobicity. A C18 column is the most common stationary phase used for this purpose.[7][8][9]
Q2: I am not getting good separation of this compound from impurities. What should I try first?
A2: The first step in troubleshooting poor separation is to optimize the mobile phase composition.[2] For flavonoids, a gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[2][3] Adjusting the gradient slope, the initial and final concentrations of the organic solvent, and the pH of the aqueous phase can significantly improve resolution.[2]
Q3: My peaks for this compound are tailing. What causes this and how can I fix it?
A3: Peak tailing is a common issue in HPLC, often caused by strong interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[10] For basic compounds, this is a frequent problem. To reduce tailing, you can:
-
Modify the mobile phase: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce unwanted interactions.[2][10]
-
Use a different column: Modern, high-purity silica columns with end-capping (Type B silica) have fewer exposed silanol groups and are less prone to causing peak tailing.[10]
-
Adjust the mobile phase pH: Operating at a low pH (around 2.5-3.5) can also help to suppress silanol ionization.[10]
Q4: I am observing peak fronting for my this compound peak. What is the likely cause?
A4: Peak fronting, where the leading edge of the peak is sloped, is most commonly caused by column overload.[11][12] This means that the amount of sample injected is too high for the column's capacity. To resolve this, simply dilute your sample and inject a smaller volume.[11] Incompatible sample solvent with the mobile phase can also lead to peak fronting.[12] Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Resolution and Co-eluting Peaks
If this compound is not well-separated from other components in your sample, consider the following optimization strategies.
Workflow for Optimizing Separation:
References
- 1. longdom.org [longdom.org]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. mdpi.com [mdpi.com]
- 4. core.ac.uk [core.ac.uk]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Identifying and removing common impurities from Methylkushenol C extracts
Technical Support Center: Purification of Methylkushenol C Analogs
Disclaimer: The compound "this compound" is not found in the current scientific literature. The following guide is based on established methods for the extraction and purification of prenylated flavonoids, a class of compounds to which "this compound" may belong based on its nomenclature. The protocols and troubleshooting advice provided are general and may require optimization for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a crude plant extract containing flavonoids?
A1: Crude extracts are complex mixtures. Impurities can be broadly categorized as:
-
Other Natural Products: Pigments (chlorophylls, carotenoids), lipids, waxes, sugars, tannins, and other classes of flavonoids or phenolics with different polarities.
-
Extraction Artifacts: Solvents, reagents used during extraction (e.g., acids, bases), and their degradation products.[1]
-
Contaminants from Raw Materials: Pesticides, herbicides, and heavy metals from the plant source, as well as microbial contamination.[2]
-
Process-Derived Impurities: Compounds formed due to degradation of the target molecule by heat, light, or pH changes during extraction and storage.[3]
Q2: How can I get a preliminary idea of the impurities present in my extract?
A2: Thin-Layer Chromatography (TLC) is an indispensable technique for the initial analysis of your extract. By running the TLC in different solvent systems (mobile phases), you can visualize the complexity of your sample. The number of spots corresponds to the minimum number of different compounds present. Comparing the TLC profile of your crude extract to a purified standard (if available) can help identify the target compound's spot.[4]
Q3: My target compound is degrading during purification on a silica gel column. What can I do?
A3: Flavonoids can sometimes degrade on acidic silica gel. Here are a few troubleshooting steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed into your solvent system.
-
Use an Alternative Stationary Phase: Consider using a different type of chromatography, such as reverse-phase chromatography (e.g., C18 silica), Sephadex LH-20, or polyamide chromatography, which are often effective for separating flavonoids.[5][6]
-
Speed up the Process: Minimize the time your compound spends on the column by using flash chromatography.[7]
Q4: I am having trouble scaling up my purification from a lab scale to a pilot scale. What are the key factors to consider?
A4: Scaling up purification is not always a linear process. Key considerations include:
-
Maintaining Bed Height: When scaling up column chromatography, the goal is to increase the column diameter while keeping the bed height of the stationary phase the same. This helps to ensure that the separation profile remains consistent.[8]
-
Equipment and Packing: Large-scale columns can be challenging to pack correctly, and inconsistencies can lead to poor separation.[8][9]
-
Solvent Consumption: The volume of solvent needed will increase significantly, which can become a major cost factor.[8]
-
Process Time: Larger volumes will take longer to process, which could lead to degradation of unstable compounds.[9]
Troubleshooting Guides
Issue 1: Poor Separation of Compounds with Similar Polarity
| Symptom | Possible Cause | Suggested Solution |
| Your target compound co-elutes with an impurity. | The solvent system (mobile phase) is not optimized. | Perform a thorough TLC analysis with various solvent combinations to find a system that provides better separation between your target compound and the impurity. |
| The column was overloaded with the crude extract. | Reduce the amount of extract loaded onto the column. A general rule is to load 1-10% of the mass of the stationary phase. | |
| The stationary phase is not suitable for the separation. | Try a different stationary phase. If you are using normal-phase silica, consider reverse-phase (C18), or other resins like Sephadex LH-20.[5] |
Issue 2: Low Yield of the Target Compound After Purification
| Symptom | Possible Cause | Suggested Solution |
| The final amount of purified compound is very low. | The target compound might be irreversibly adsorbed onto the column. | Add a more polar solvent to the mobile phase at the end of the purification to wash out any remaining compounds. Also, check for compound stability on silica gel using 2D TLC.[10] |
| The compound may have degraded during the process. | Ensure your compound is stable to the solvents and stationary phase used. Protect from light and heat if necessary. | |
| The compound is present in very low concentrations in the initial extract. | Consider a pre-purification step, such as liquid-liquid partitioning, to enrich the fraction containing your target compound before chromatography.[11] |
Quantitative Data Summary
The following table presents typical data from a two-step purification process of a flavonoid from a crude extract, illustrating the increase in purity at each stage.
| Purification Stage | Total Mass (g) | Purity of Target Flavonoid (%) | Yield of Target Flavonoid (mg) |
| Crude Hydroalcoholic Extract | 50.0 | 5% | 2500 |
| After Liquid-Liquid Partitioning (Ethyl Acetate Fraction) | 10.0 | 20% | 2000 |
| After Silica Gel Column Chromatography | 1.5 | 95% | 1425 |
Experimental Protocols
Protocol 1: Liquid-Liquid Partitioning for Preliminary Purification
This protocol is used to separate compounds based on their differential solubility in immiscible solvents, effectively enriching the fraction that contains your target compound.
-
Dissolve the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a non-polar solvent, such as hexane, to the separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate. The hexane layer will remove highly non-polar impurities like lipids and chlorophylls.
-
Drain the lower aqueous layer and repeat the extraction with hexane two more times.
-
Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. Flavonoids often partition into this layer.
-
Combine the ethyl acetate fractions and evaporate the solvent to obtain an enriched extract for further purification.
Protocol 2: Silica Gel Column Chromatography
This is a standard technique for purifying compounds from a mixture.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the enriched extract from Protocol 1 in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elute the Column: Start eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect Fractions: Collect the eluent in small fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified target compound.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified flavonoid.
Visualizations
Caption: General workflow for the purification of a target flavonoid.
Caption: Troubleshooting guide for low compound yield.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 10. Chromatography [chem.rochester.edu]
- 11. books.rsc.org [books.rsc.org]
Optimizing culture conditions to enhance Methylkushenol C biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions to enhance the biosynthesis of Methylkushenol C from Sophora flavescens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a prenylated flavonoid found in the roots of Sophora flavescens. Prenylated flavonoids from this plant have gained significant attention for their potential pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Optimizing the production of this compound is crucial for its further investigation and potential therapeutic applications.
Q2: What is the most common in vitro culture method for producing this compound?
Hairy root culture is a widely used and effective method for producing secondary metabolites from plants, including the prenylated flavonoids found in Sophora flavescens. Hairy root cultures are known for their genetic stability, rapid growth in hormone-free media, and consistent production of secondary metabolites, making them a preferred system over callus or cell suspension cultures for sustained production.[1][2][3][4][5]
Q3: What are the key factors influencing this compound production in hairy root cultures?
Several factors can significantly impact the production of this compound in Sophora flavescens hairy root cultures. These include:
-
Culture Medium Composition: The type of basal medium (e.g., MS, B5), sucrose concentration, and the presence of macro- and micronutrients can affect both biomass growth and secondary metabolite synthesis.[6]
-
Elicitation: The application of elicitors, which are signal molecules, can trigger defense responses in the plant cells and significantly enhance the production of secondary metabolites like flavonoids.[7][8]
-
Culture Conditions: Physical parameters such as light, temperature, and pH of the culture medium play a crucial role in optimizing both root growth and this compound biosynthesis.[6]
-
Agrobacterium rhizogenes Strain: The choice of the bacterial strain used for inducing hairy roots can influence the growth rate and metabolic productivity of the transformed roots.[6]
Q4: How can I quantify the amount of this compound in my cultures?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other flavonoids.[9][10][11] This technique allows for the separation, identification, and precise measurement of the concentration of the target compound in your extracts. A validated HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV or DAD) is essential for accurate results.[9][11]
Troubleshooting Guide
Issue 1: Low or no hairy root induction after infection with Agrobacterium rhizogenes.
| Possible Cause | Troubleshooting Step |
| Ineffective bacterial strain | Use a different strain of A. rhizogenes known to be effective for transforming Sophora flavescens or related species.[6] |
| Low bacterial density | Ensure the bacterial culture is in the logarithmic growth phase (OD600 between 0.6-0.8) before infection. |
| Inappropriate explant type | Use young, healthy, and sterile explants. Leaf discs, stem segments, or sterile seedlings are commonly used. |
| Suboptimal co-cultivation conditions | Optimize the co-cultivation duration (typically 2-3 days) and temperature (around 25°C). |
| Presence of residual antibiotics | After co-cultivation, ensure thorough washing of the explants to remove excess bacteria before transferring to a selection medium containing an appropriate antibiotic (e.g., cefotaxime) to kill the remaining bacteria. |
Issue 2: Slow growth of established hairy root cultures.
| Possible Cause | Troubleshooting Step |
| Nutrient limitation | Subculture the roots to fresh medium more frequently. Optimize the concentration of macronutrients and sucrose in the medium. |
| Suboptimal pH of the medium | Monitor and adjust the initial pH of the medium (typically 5.6-5.8) before autoclaving. |
| Inadequate aeration | For liquid cultures, ensure proper agitation speed to provide sufficient oxygen without causing excessive shear stress. |
| Accumulation of inhibitory compounds | Consider a fed-batch or perfusion culture system to remove inhibitory byproducts and replenish nutrients. |
Issue 3: Low yield of this compound despite good hairy root growth.
| Possible Cause | Troubleshooting Step | | Suboptimal culture conditions for biosynthesis | While rapid growth is desirable, secondary metabolite production is often enhanced under slight stress. Experiment with different light conditions (e.g., darkness), temperatures, and medium compositions. | | Lack of precursor availability | Supplement the culture medium with precursors of the flavonoid biosynthetic pathway, such as phenylalanine. | | Absence of an elicitor | Introduce an elicitor to the culture to stimulate the production of this compound. Common elicitors include methyl jasmonate, salicylic acid, or yeast extract.[7][8] | | Timing of harvest | The production of secondary metabolites can vary with the growth phase of the culture. Perform a time-course study to determine the optimal harvest time for maximum this compound yield. |
Issue 4: Browning of the culture medium and hairy roots.
| Possible Cause | Troubleshooting Step | | Oxidation of phenolic compounds | Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the culture medium. | | Cell stress or death | Review the culture conditions for any stressors such as nutrient depletion, extreme pH, or contamination. | | High light intensity | Culture the hairy roots in darkness or low light, as light can sometimes induce the production and oxidation of phenolic compounds. |
Experimental Protocols
Protocol 1: Establishment of Sophora flavescens Hairy Root Cultures
-
Explant Preparation:
-
Sterilize seeds of Sophora flavescens using 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse three times with sterile distilled water.
-
Germinate the sterile seeds on a hormone-free Murashige and Skoog (MS) medium.
-
Use leaf discs or stem segments from the in vitro grown sterile seedlings as explants.
-
-
Agrobacterium rhizogenes Culture:
-
Streak a culture of A. rhizogenes (e.g., strain ATCC 15834) on YEP agar medium and incubate at 28°C for 48 hours.
-
Inoculate a single colony into liquid YEP medium and grow overnight at 28°C with shaking (180 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to the same OD600.
-
-
Infection and Co-cultivation:
-
Immerse the explants in the bacterial suspension for 30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid MS medium and co-cultivate in the dark at 25°C for 2-3 days.
-
-
Selection and Establishment of Hairy Roots:
-
Transfer the explants to solid MS medium containing a suitable antibiotic to eliminate the A. rhizogenes (e.g., 500 mg/L cefotaxime).
-
Subculture the explants to fresh selection medium every 2 weeks.
-
Hairy roots will emerge from the wounded sites of the explants within 2-4 weeks.
-
Excise the individual hairy root tips and transfer them to fresh hormone-free solid MS medium to establish clonal lines.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the hairy roots from the culture medium and blot them dry.
-
Determine the fresh weight and then freeze-dry the roots to determine the dry weight.
-
Grind the dried roots into a fine powder.
-
Extract the powdered root material with methanol (e.g., 10 mL per 1 g of dry weight) using ultrasonication for 30 minutes.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Quantification:
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 5 µm, 4.6 x 250 mm), a UV or Diode Array Detector (DAD), and an autosampler.[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of flavonoids. The exact gradient program should be optimized for the best separation of this compound.
-
Detection Wavelength: Monitor the absorbance at a wavelength where this compound shows maximum absorbance (this needs to be determined from its UV spectrum, typically around 280-340 nm for flavonoids).
-
Quantification: Prepare a calibration curve using a pure standard of this compound at different concentrations. Inject the prepared samples and quantify the amount of this compound by comparing the peak area with the calibration curve.
-
Data Presentation
Table 1: Effect of Different Plant Growth Regulators on Flavonoid Production in Sophora flavescens Callus Culture (Hypothetical Data Based on Similar Studies)
| Treatment (mg/L) | Callus Fresh Weight (g) | Total Flavonoid Content (mg/g DW) |
| Control (No PGR) | 2.5 ± 0.3 | 1.2 ± 0.1 |
| 1.0 NAA | 4.8 ± 0.4 | 2.5 ± 0.2 |
| 1.0 2,4-D | 5.2 ± 0.5 | 1.8 ± 0.2 |
| 1.0 NAA + 0.5 Kinetin | 6.1 ± 0.6 | 3.1 ± 0.3 |
| 1.0 2,4-D + 0.5 BAP | 5.8 ± 0.5 | 2.2 ± 0.2 |
Data are presented as mean ± standard deviation. NAA: α-naphthaleneacetic acid; 2,4-D: 2,4-dichlorophenoxyacetic acid; Kinetin; BAP: 6-benzylaminopurine. This table illustrates how different combinations of plant growth regulators can influence both biomass and flavonoid production.
Table 2: Effect of Elicitors on this compound Production in Sophora flavescens Hairy Root Culture (Hypothetical Data)
| Elicitor (Concentration) | Biomass (g DW/L) | This compound (mg/g DW) |
| Control | 12.5 ± 1.1 | 0.8 ± 0.1 |
| Methyl Jasmonate (100 µM) | 11.8 ± 1.0 | 3.5 ± 0.4 |
| Salicylic Acid (50 µM) | 12.1 ± 1.2 | 2.9 ± 0.3 |
| Yeast Extract (0.5 g/L) | 13.2 ± 1.3 | 2.1 ± 0.2 |
This table demonstrates the potential impact of different elicitors on enhancing the specific production of this compound.
Visualizations
Caption: General biosynthetic pathway of prenylated flavonoids, including this compound.
Caption: Experimental workflow for enhancing this compound biosynthesis.
References
- 1. hkbpublications.com [hkbpublications.com]
- 2. Collection of Hairy Roots as a Basis for Fundamental and Applied Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the Metabolic Stability of Engineered Hairy Roots after 16 Years Maintenance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hairy Root Cultures as a Source of Polyphenolic Antioxidants: Flavonoids, Stilbenoids and Hydrolyzable Tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
Preventing degradation of Methylkushenol C during storage and handling
Preventing Degradation During Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Methylkushenol C during storage and handling. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a phenolic substance isolated from Sophora flavescens[1][2]. Phenolic compounds are known for their potential biological activities, but they can also be susceptible to degradation, which can impact experimental results and the therapeutic efficacy of potential drug candidates. Maintaining the stability of this compound is crucial for accurate and reproducible research.
2. What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of phenolic compounds suggests that degradation can be caused by:
-
Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and metal ions.
-
Hydrolysis: Ester or glycosidic linkages, if present in the detailed structure of a related compound, trifolirhizin-6"-O-malonate, can be cleaved by hydrolysis, which is accelerated by acidic or basic conditions.
-
Light: Exposure to UV or visible light can provide the energy for photochemical degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.
3. How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at 4°C for short-term storage and -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, as phenolic compounds can be hygroscopic.
4. What are the best practices for handling this compound in the laboratory?
Proper handling is critical to prevent degradation and ensure user safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine powders.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves. For handling the concentrated solid, consider double-gloving.
-
Inert Environment: When weighing or preparing solutions, consider working in a glove box under an inert atmosphere to minimize exposure to air and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept under the same recommended conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere).
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen and potential contaminants.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, atmosphere). 2. Assess the purity of the compound using an appropriate analytical method (see Experimental Protocols). 3. Prepare fresh solutions from a new stock of the compound. |
| Change in physical appearance (e.g., color change). | Oxidation or other chemical degradation. | 1. Discard the degraded material. 2. Obtain a fresh sample and store it under the recommended conditions. 3. Implement stricter handling procedures to minimize exposure to air and light. |
| Inconsistent experimental results. | Partial degradation of the compound, leading to variable concentrations of the active substance. | 1. Verify the purity of the current stock of this compound. 2. Standardize solution preparation and handling procedures across all experiments. 3. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material. |
| Precipitation in a stored solution. | The solution may be supersaturated, or the solvent may have evaporated. Degradation products may also be less soluble. | 1. Gently warm the solution to attempt redissolving the precipitate. 2. If redissolving is unsuccessful, prepare a fresh solution. 3. Ensure storage containers are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength, but 290 nm is a reasonable starting point for flavonoids[3].
-
Gradient: A typical gradient could be:
-
0-20 min: 20-80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 4°C | -20°C or -80°C |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Light | Amber vial or protected from light | Amber vial or protected from light |
| Moisture | Store with desiccant | Store with desiccant |
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
References
Addressing matrix effects in LC-MS analysis of Methylkushenol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methylkushenol C and other related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: Why is this compound, as a phenolic compound, susceptible to matrix effects?
A2: Phenolic compounds like this compound are often analyzed in complex biological or plant-based matrices.[6][7] These matrices are rich in endogenous substances that can co-elute with the analyte.[2] Compounds with high polarity and basicity are particularly prone to causing matrix effects.[8] The chemical nature of the matrix and the polarity of the extraction solvent significantly influence the solubility and co-extraction of interfering compounds alongside the target phenolic compounds.[7]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[3][9] Any signal suppression or enhancement at the retention time of this compound indicates the presence of co-eluting interfering substances.[3][9]
-
Post-Extraction Spike: This is a widely used quantitative method.[2] It involves comparing the response of this compound spiked into a pre-extracted blank matrix sample with the response of a standard in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[2]
-
Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent with one prepared in a matrix-matched solvent can reveal the impact of the matrix.[1] A significant difference in the slopes indicates the presence of matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.
Problem 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Undiagnosed matrix effects leading to variable ion suppression or enhancement between samples.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Problem 2: Low sensitivity and high limit of detection (LOD).
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components.[3] Phospholipids are common culprits in biological matrices like plasma or serum.[10]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[11]
-
Solid-Phase Extraction (SPE): Use a selective SPE sorbent to retain this compound while washing away interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[12]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the matrix.[11] A double LLE approach can further improve cleanup.[11]
-
Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.[12]
-
-
Chromatographic Separation: Modify the LC method to better separate this compound from interfering peaks.
-
Sample Dilution: If the sensitivity of the assay is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.[3][14]
-
Problem 3: Inconsistent retention times.
-
Possible Cause: While often related to the LC system itself (e.g., pump issues, column degradation), severe matrix effects can sometimes influence retention times.[15][16] High concentrations of matrix components can affect the column chemistry or the interaction of the analyte with the stationary phase.[16]
-
Troubleshooting Steps:
-
System Suitability Check: First, rule out instrumental issues by running a system suitability test with a pure standard of this compound.[15]
-
Improved Sample Cleanup: A cleaner sample extract is less likely to cause shifts in retention time. Refer to the sample preparation techniques mentioned in Problem 2.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects, based on findings for similar analytes.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Often results in significant matrix effects due to the presence of many residual components.[12] |
| Liquid-Liquid Extraction (LLE) | High | Variable (can be low for polar analytes) | Provides clean extracts, but analyte recovery can be challenging to optimize.[12] |
| Solid-Phase Extraction (SPE) | Medium to High | Good to High | Reversed-phase and ion-exchange SPE methods result in cleaner extracts than PPT.[12] |
| Mixed-Mode SPE | Very High | High | Often produces the cleanest extracts by combining retention mechanisms, leading to a significant reduction in matrix effects.[12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, plant extract) that does not contain this compound and process it through your entire sample preparation procedure. In the final, extracted solution, spike this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before the sample preparation procedure.
-
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set of samples under the same LC-MS conditions.
-
Calculations:
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the "gold standard" for compensating for matrix effects.[3] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[5]
-
Selection of IS: Obtain a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). The label should be on a stable part of the molecule.[17]
-
Procedure:
-
Add a known and constant amount of the SIL-IS to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.[4]
-
Perform the sample preparation and LC-MS/MS analysis.
-
Quantification: Determine the concentration of this compound by calculating the peak area ratio of the analyte to the SIL-IS. This ratio should remain consistent even if both signals are suppressed or enhanced by the matrix.[1]
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
-
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Troubleshooting Unexpected Results in Methylkushenol C Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during bioassays with Methylkushenol C.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency (high IC50 value) for this compound in our cancer cell line viability assay. What could be the cause?
A1: Several factors could contribute to lower-than-expected potency. Consider the following:
-
Compound Stability and Solubility: this compound, as a prenylated flavonoid, may have limited aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture media. Precipitation of the compound will lead to a lower effective concentration. Visually inspect for any precipitate after dilution.
-
Cell Line Sensitivity: The specific cancer cell line you are using may be inherently resistant to the mechanism of action of this compound. We recommend testing a panel of cell lines to identify a more sensitive model.
-
Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., fluorescence, absorbance). Include a "compound-only" control (this compound in media without cells) to check for any background signal.
-
Metabolic Inactivation: Some cell lines may rapidly metabolize this compound into inactive forms. Consider using a cell line with lower metabolic capacity or incorporating metabolic inhibitors if the mechanism is known.
Q2: Our results for this compound show high variability between replicate wells and experiments. How can we improve reproducibility?
A2: High variability is a common challenge in cell-based assays. Here are some steps to improve consistency:
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution is a major source of variability.
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent pipetting technique, especially during serial dilutions and reagent additions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." Avoid using the outermost wells for experimental samples or ensure proper humidification of your incubator.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Q3: We observe significant cytotoxicity of this compound at concentrations where we expect to see a specific signaling effect. How can we decouple cytotoxicity from the intended biological activity?
A3: Distinguishing specific biological effects from general cytotoxicity is crucial.
-
Time-Course Experiment: The cytotoxic effects may be time-dependent. Perform a time-course experiment to identify an earlier time point where you can observe the desired signaling event before the onset of significant cell death.
-
Lower Concentration Range: Use a lower, non-cytotoxic concentration range of this compound to investigate its effects on specific signaling pathways.
-
Orthogonal Assays: Employ orthogonal assays to confirm your findings. For example, if you are studying apoptosis, use multiple readouts such as caspase activity, annexin V staining, and PARP cleavage.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Profile
Problem: this compound induces rapid and non-specific cell death across multiple cell lines, even at low concentrations.
Possible Causes & Solutions:
| Cause | Suggested Action |
| Compound Aggregation | Some organic molecules can form aggregates at higher concentrations, leading to non-specific effects. Use dynamic light scattering (DLS) to check for aggregation at your working concentrations. If aggregation is detected, consider adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to your assay buffer. |
| Contamination of Compound Stock | Your this compound stock solution may be contaminated. Verify the purity of your compound using HPLC-MS. |
| Pan-Assay Interference Compound (PAINS) Behavior | Certain chemical motifs, sometimes found in natural products, can lead to non-specific assay interference. Review the structure of this compound for known PAINS motifs. Consider using structurally related but inactive analogs as negative controls. |
Guide 2: Lack of Expected Anti-inflammatory Activity
Problem: In an LPS-stimulated macrophage model, this compound is not inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) as hypothesized.
Possible Causes & Solutions:
| Cause | Suggested Action |
| Inappropriate Assay Window | The timing of this compound pre-treatment and LPS stimulation is critical. Optimize the pre-incubation time with this compound before adding LPS. Also, perform a time-course of cytokine measurement after LPS stimulation. |
| Incorrect Mechanistic Hypothesis | This compound may not directly inhibit the NF-κB or MAPK pathways commonly associated with inflammation. It might act on an alternative pathway. Consider a broader screening approach, such as a phospho-kinase array, to identify its true molecular target. |
| CYP450 Inhibition | A related compound, Kushenol K, is a known inhibitor of Cytochrome P450 3A4 (CYP3A4). If your cell model has high CYP3A4 activity, this could lead to off-target effects that mask the intended anti-inflammatory activity. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Add the caspase-3/7 reagent according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
Visualizations
Caption: A generalized experimental workflow for a cell-based bioassay.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory action.
Strategies to increase the stability of Methylkushenol C in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of Methylkushenol C in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: My this compound solution is changing color (e.g., turning yellow or brown) over a short period. What is causing this and how can I prevent it?
A: Discoloration of your this compound solution is a common indicator of degradation, primarily due to oxidation. This compound, a flavonoid, is susceptible to oxidation, which can be accelerated by factors such as exposure to light, oxygen, high pH, and elevated temperatures.
To prevent this, consider the following troubleshooting steps:
-
Minimize Oxygen Exposure: Degas your solvent and solution by sparging with an inert gas like nitrogen or argon before and during your experiment. Work in a glove box if possible.
-
Protect from Light: Store your solution in amber vials or wrap your containers in aluminum foil to prevent photodegradation.[1][2][3][4]
-
Control pH: Maintain a slightly acidic to neutral pH (around 4-7) for your solution, as alkaline conditions can promote flavonoid degradation.[5][6][7][8]
-
Lower Temperature: Store your stock solutions at low temperatures (-20°C or -80°C) and conduct experiments on ice when possible to slow down degradation kinetics.[9][10][11][12]
-
Add Antioxidants: Incorporate antioxidants into your solution to scavenge free radicals and inhibit oxidative processes.[13][14]
Q2: I am observing a decrease in the concentration of this compound in my solution over time, confirmed by HPLC analysis. What are the likely degradation pathways?
A: The decrease in this compound concentration is likely due to chemical degradation. For flavonoids, the primary degradation pathways are oxidation and hydrolysis.
-
Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, leading to the formation of quinone-type structures and other degradation products. This process is often catalyzed by light, heat, and the presence of metal ions.
-
Hydrolysis: If your this compound is a glycoside (contains a sugar moiety), the glycosidic bond can be susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the sugar from the flavonoid backbone.
To investigate the specific degradation pathway, you can perform forced degradation studies.
Frequently Asked Questions (FAQs)
Q3: What are the optimal pH and temperature conditions for storing this compound solutions?
A: While specific optimal conditions for this compound have not been extensively reported, general guidelines for flavonoids suggest that a slightly acidic pH range of 4-7 is often best for stability.[5][6][7][8] It is recommended to perform a pH stability study for your specific experimental conditions. For temperature, storage at -20°C or lower is advisable for long-term stability. For short-term storage and during experiments, keeping the solution at 4°C or on ice is recommended.[9][10][11][12]
Q4: What types of antioxidants can be used to stabilize this compound, and at what concentrations?
A: Common antioxidants used to stabilize phenolic compounds include:
-
Ascorbic Acid (Vitamin C): A potent antioxidant that is readily oxidized, thereby sparing this compound.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants effective at low concentrations.
-
Tocopherols (Vitamin E): A natural antioxidant, particularly effective in lipid-based systems.
The optimal concentration of an antioxidant needs to be determined empirically for your specific application. A starting point could be in the range of 0.01% to 0.1% (w/v). It is crucial to test a range of concentrations to find the most effective level without interfering with your experiment.
Q5: How can I protect my this compound solution from photodegradation?
A: Flavonoids can be degraded by exposure to UV and visible light.[1][2][3][4] To prevent this:
-
Use amber-colored glassware or plasticware.
-
Wrap containers with opaque material like aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
Q6: Are there advanced formulation strategies to enhance the stability of this compound?
A: Yes, several advanced strategies can significantly improve stability:
-
Encapsulation: Entrapping this compound within a protective matrix, such as liposomes or nanoparticles, can shield it from degradative environmental factors.[15][16][17][18][19]
-
Lyophilization (Freeze-Drying): Removing water from the solution by lyophilization can produce a stable powder that can be stored for extended periods and reconstituted when needed.[20][21][22][23][24]
-
Use of Co-solvents: The choice of solvent can impact stability. In some cases, the addition of co-solvents like propylene glycol or ethanol to aqueous solutions can enhance the stability of flavonoids.[25][26][27]
Data on Factors Affecting Flavonoid Stability
Since specific quantitative data for this compound is limited, the following table summarizes the general effects of various factors on the stability of flavonoids based on available literature.
| Factor | General Effect on Flavonoid Stability | Recommended Action to Increase Stability |
| pH | Generally more stable in acidic to neutral pH (4-7).[5][6][7][8] Degradation increases in alkaline conditions. | Buffer the solution to a slightly acidic pH. |
| Temperature | Higher temperatures accelerate degradation.[9][10][11][12] | Store solutions at low temperatures (-20°C or below). |
| Light | UV and visible light can cause photodegradation.[1][2][3][4] | Use amber vials or protect from light. |
| Oxygen | Promotes oxidative degradation. | Degas solvents and work under an inert atmosphere. |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity solvents and consider adding a chelating agent (e.g., EDTA). |
| Antioxidants | Inhibit oxidative degradation.[13][14] | Add an appropriate antioxidant (e.g., ascorbic acid, BHT). |
| Solvent | The polarity and type of solvent can influence stability.[25][26][27] | Empirically test different solvent systems. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in a given solvent system.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a known concentration.
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Dilute the this compound stock solution into each buffer to a final desired concentration.
-
Immediately after preparation (t=0), take an aliquot from each pH solution and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze the this compound concentration by HPLC.
-
Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability under those conditions.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent buffered at the optimal pH determined from Protocol 1.
-
Prepare stock solutions of the antioxidants to be tested (e.g., ascorbic acid, BHT) in the same solvent.
-
Create a series of solutions containing this compound at a fixed concentration and varying concentrations of each antioxidant. Include a control solution with no antioxidant.
-
Expose the solutions to a stress condition known to cause degradation (e.g., elevated temperature of 40-50°C or exposure to a UV lamp).
-
At various time intervals, analyze the concentration of this compound in each solution using an HPLC method.
-
Compare the degradation rate of this compound in the presence of different antioxidants and concentrations to the control. The condition showing the slowest degradation indicates the most effective antioxidant and its optimal concentration.
Visualizations
References
- 1. Flavonoids protecting food and beverages against light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. [PDF] Encapsulation Systems for Delivery of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 17. Encapsulation of Flavonoids in Nanocarriers: A Novel Strategy to Enhance Their Bioefficacy and Oral Bioavailability: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 18. scielo.br [scielo.br]
- 19. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. laboratory-equipment.com [laboratory-equipment.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. longdom.org [longdom.org]
- 24. broughton-group.com [broughton-group.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids [mdpi.com]
Validation & Comparative
Confirming the Identity of Methylkushenol C in a Fungal Extract: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of novel compounds in complex mixtures like fungal extracts is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Methylkushenol C, a prenylated flavonoid, and offers a detailed workflow for its characterization.
The process of isolating and identifying novel natural products from fungal sources is often fraught with challenges. Complex chemical matrices can obscure the target compound, requiring a multi-faceted analytical approach to achieve unambiguous structural elucidation. This guide outlines a systematic workflow and compares key analytical techniques to confidently identify this compound in a fungal extract. As a point of comparison, this guide will utilize Euchrestaflavanone C, a structurally related and commercially available prenylated flavanone.
Workflow for Identification
A logical and efficient workflow is paramount to successfully identify a target compound in a complex mixture. The following diagram illustrates a recommended experimental pathway for the confirmation of this compound.
Comparative Analysis of Key Techniques
The confident identification of this compound relies on the application of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is the primary tool for separating the components of the complex fungal extract. When coupled to a mass spectrometer, it provides crucial information about the molecular weight and fragmentation pattern of the eluted compounds.
Table 1: Comparison of HPLC-MS Parameters for Analysis
| Parameter | This compound (Predicted) | Euchrestaflavanone C (Standard) | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for moderately polar compounds like flavonoids. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution is necessary to resolve the complex mixture of fungal metabolites. Formic acid aids in ionization. |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | 5 µL | Standard injection volume for analytical runs. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for flavonoids. Running in both modes can provide complementary information. |
| Expected [M+H]⁺ | m/z 453.1857 | m/z 423.1751 | Based on the molecular formula of this compound (C26H28O7) and Euchrestaflavanone C (C25H26O7). |
| MS/MS Fragmentation | Key fragments corresponding to the loss of the methyl group and retro-Diels-Alder fragmentation of the flavanone core are expected. | Characteristic fragmentation pattern should be observed and compared to library data or previous reports. | Provides structural information and a fingerprint for comparison. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound and Euchrestaflavanone C
| Nucleus | This compound (Predicted Chemical Shifts, δ ppm) | Euchrestaflavanone C (Literature Values, δ ppm) | Key Structural Information |
| ¹H NMR | Aromatic protons (δ 6.0-7.5), flavanone protons (δ 2.5-3.0, 5.0-5.5), prenyl group protons (δ 1.5-1.8, 3.0-3.5, 5.0-5.2), and a methoxy group singlet (δ ~3.8). | Aromatic protons (δ 6.0-7.5), flavanone protons (δ 2.7-3.1, 5.3-5.4), prenyl group protons (δ 1.6-1.8, 3.2-3.3, 5.1-5.2). | The presence and chemical shifts of these signals are characteristic of a prenylated flavanone structure. The methoxy signal is a key differentiator for this compound. |
| ¹³C NMR | Carbonyl carbon (δ ~190), aromatic carbons (δ 95-165), flavanone carbons (δ ~45, ~80), prenyl group carbons (δ ~18, ~26, ~22, ~123, ~132), and a methoxy carbon (δ ~56). | Carbonyl carbon (δ ~192), aromatic carbons (δ 95-165), flavanone carbons (δ ~44, ~79), prenyl group carbons (δ ~18, ~26, ~22, ~123, ~132). | The number and chemical shifts of the carbon signals confirm the flavanone backbone and the presence of the prenyl and methoxy functionalities. |
Experimental Protocols
Sample Preparation and Extraction
-
Fungal Culture: Cultivate the fungus of interest on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
-
Extraction: Lyophilize the fungal biomass and mycelium. Extract the dried material with a suitable organic solvent, such as ethyl acetate or methanol, at room temperature.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude fungal extract.
HPLC-MS/MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude extract in methanol and filter through a 0.22 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-25.1 min, 90-10% B; 25.1-30 min, 10% B.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization source in both positive and negative ion modes. Acquire full scan MS data and data-dependent MS/MS fragmentation data.
NMR Spectroscopy
-
Isolation: Purify the target compound from the active fraction obtained from preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Logical Relationships in Data Interpretation
The final confirmation of this compound's identity comes from the careful integration of data from all analytical techniques.
By following this comprehensive guide, researchers can confidently navigate the process of identifying this compound in a fungal extract. The combination of a structured workflow, comparative analysis of key analytical techniques, and detailed experimental protocols provides a robust framework for the successful characterization of this and other novel natural products.
Comparative Analysis of Kushenol A and Kushenol C: Biological Activity in Diverse Cell Lines
While specific data for Methylkushenol C remains unavailable in current scientific literature, this guide offers a comparative overview of the biological activities of two closely related prenylflavonoids, Kushenol A and Kushenol C, derived from the medicinal plant Sophora flavescens. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
This guide synthesizes experimental data to compare the effects of Kushenol A and Kushenol C on various cell lines, detailing their impact on cell proliferation, apoptosis, and underlying signaling pathways.
Cross-Verification of Biological Activity
Kushenol A and Kushenol C have demonstrated distinct biological effects in different cell line models, suggesting varied therapeutic potential.
Kushenol A: Anti-cancer Activity in Breast Cancer
Kushenol A has been identified as a potential anti-tumor agent, particularly in the context of breast cancer.[1][2][3] Studies have shown that it can inhibit the proliferation of breast cancer cells and induce programmed cell death, or apoptosis.[1][2][3]
Kushenol C: Anti-inflammatory, Antioxidant, and Hepatoprotective Effects
In contrast, research on Kushenol C has highlighted its potent anti-inflammatory and anti-oxidative stress properties.[4][5] It has been shown to protect liver cells from damage induced by oxidative stress and toxins.[6]
Quantitative Data Summary
The following tables summarize the reported biological activities of Kushenol A and Kushenol C in various cell lines.
Table 1: Biological Activity of Kushenol A in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Outcome | Reference |
| MDA-MB-231 | CCK-8 Assay | Cell Proliferation | 4–32 μM | Suppressed proliferation in a time- and concentration-dependent manner | [1] |
| MDA-MB-231 | Colony Formation | Cell Proliferation | 4–32 μM | Reduced colony formation | [1] |
| MDA-MB-231 | Flow Cytometry | Apoptosis | Dose-dependent | Induced apoptosis | [1] |
| MDA-MB-231 | Flow Cytometry | Cell Cycle | Dose-dependent | Induced G0/G1 phase cell cycle arrest | [1] |
Table 2: Biological Activity of Kushenol C in Different Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Outcome | Reference |
| RAW264.7 (macrophages) | Griess Assay | NO Production | 50 and 100 µM | Suppressed LPS-induced nitric oxide production | [4] |
| RAW264.7 (macrophages) | ELISA | Cytokine Production | 50 and 100 µM | Suppressed LPS-induced production of PGE2, IL-6, IL-1β, MCP-1, and IFN-β | [4] |
| HaCaT (keratinocytes) | WST-1 Assay | Cell Viability | 50 µM | Protected against tBHP-induced cell death | [4] |
| HepG2 (hepatocellular carcinoma) | Flow Cytometry | Apoptosis | 50 µM | Prevented tBHP-induced apoptosis | [6] |
| HepG2 (hepatocellular carcinoma) | Western Blot | Protein Expression | 50 µM | Upregulated pro-caspase 3 and OGG1; regulated Bax/Bcl-2 ratio | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay: Breast cancer cells were seeded in 96-well plates and treated with varying concentrations of Kushenol A (0.5–32 μM) for different time points.[1] CCK-8 solution was then added to each well, and the absorbance was measured to determine cell viability.[1]
-
Colony Formation Assay: Breast cancer cells were seeded in 6-well plates and treated with Kushenol A. After a designated incubation period, the cells were fixed and stained with crystal violet to visualize and count the colonies formed.[1]
-
WST-1 Assay: HaCaT cells were treated with Kushenol C (0, 12.5, 25, 50, or 100 μM) for 24 hours.[4] The relative cell viability was then assessed using the WST-1 assay.[4]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Breast cancer cells treated with Kushenol A were harvested, stained with Annexin V and propidium iodide (PI), and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1] For cell cycle analysis, cells were fixed, stained with PI, and analyzed to determine the distribution of cells in different phases of the cell cycle.[1]
Measurement of Inflammatory Mediators
-
Griess Assay: The production of nitric oxide (NO) in the culture supernatants of RAW264.7 macrophages, pre-treated with Kushenol C and stimulated with lipopolysaccharide (LPS), was measured using the Griess reagent.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of various cytokines (PGE2, IL-6, IL-1β, MCP-1, and IFN-β) in the supernatants of LPS-stimulated RAW264.7 cells treated with Kushenol C were quantified using specific ELISA kits.[4]
Western Blotting
-
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., AKT, mTOR, p-AKT, p-mTOR, pro-caspase 3, OGG1, Bax, Bcl-2).[1][6] After incubation with secondary antibodies, the protein bands were visualized.[1][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Kushenol A and Kushenol C.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Methylkushenol C Production in Trichoderma Strains: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the current knowledge regarding the production of Methylkushenol C by fungi of the genus Trichoderma. Despite extensive searches of available scientific databases and literature, no studies were identified that report the isolation, characterization, or quantification of this compound from any Trichoderma strain. Consequently, a direct comparative analysis of its production across different strains is not feasible at this time.
This guide aims to address the topic of this compound production in various Trichoderma strains. However, the foundational scientific data required for such a comparison is currently absent from published research. This includes a lack of quantitative data on production yields, detailed experimental protocols for its cultivation and extraction, and an understanding of the biosynthetic pathways involved in its formation within this fungal genus.
While Trichoderma species are well-documented producers of a diverse array of secondary metabolites with significant biotechnological and medicinal applications, this compound does not appear to be among the compounds characterized from this genus to date. Reviews of secondary metabolites from Trichoderma do not list this compound, and searches for its biosynthesis in fungi have not yielded relevant information that could be linked to Trichoderma.
Therefore, for researchers, scientists, and drug development professionals interested in this specific compound, the initial step would need to be exploratory research to determine if any Trichoderma species produce this compound. This would involve screening various Trichoderma isolates under different culture conditions and utilizing advanced analytical techniques for the detection and identification of novel compounds.
Future Research Directions:
Should this compound be identified from a Trichoderma strain in the future, a systematic approach would be necessary to build the knowledge base required for a comparative analysis. This would involve:
-
Strain Screening: A comprehensive screening of a diverse collection of Trichoderma species and strains to identify producers of this compound.
-
Optimization of Production: Systematic optimization of fermentation parameters (e.g., medium composition, pH, temperature, aeration) to maximize the yield of the target compound.
-
Quantitative Analysis: Development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate quantification of this compound in culture extracts.
-
Comparative Studies: Once producers are identified and quantification methods are established, comparative studies could be designed to evaluate the production capabilities of different strains under standardized conditions.
General Experimental Workflow for Secondary Metabolite Analysis in Trichoderma
While specific protocols for this compound are not available, a general workflow for the analysis of secondary metabolites from Trichoderma can be outlined. This can serve as a foundational methodology for future investigations.
Caption: Generalized workflow for the production, extraction, and analysis of secondary metabolites from Trichoderma species.
Orthogonal Methodologies for the Robust Quantification of Methylkushenol C
To ensure the accuracy and reliability of quantitative data for Methylkushenol C, a prenylated flavonoid isolated from Sophora flavescens, it is imperative to employ orthogonal analytical methods. This guide provides a comparative overview of two such powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of multiple, independent techniques, known as an orthogonal approach, significantly enhances the confidence in the analytical results by mitigating the potential for method-specific biases.[1]
This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative performance data to aid in the selection and implementation of the most suitable analytical strategy for their specific research needs.
Comparative Quantitative Performance
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of flavonoid compounds, providing a basis for method selection.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥0.999[2] | >0.996[3] |
| Limit of Detection (LOD) | In the ng range[4] | 160 pg on column[3] |
| Limit of Quantification (LOQ) | 1.95 µg/mL[5] | 1.25 ng/mL[6] |
| Accuracy (% Recovery) | 98.4% - 101.93%[5][7] | 93.1% - 106.0%[3] |
| Precision (%RSD) | < 1.15%[7] | ≤12.7%[3] |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Low to Moderate | Can be significant, requires evaluation[8] |
Experimental Workflow for Method Validation
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. A typical workflow involves a series of experiments to assess the method's performance.
Figure 1. A generalized workflow for the development and validation of analytical methods.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for the analysis of flavonoids and other constituents from Sophora flavescens.[9][10]
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, such as flavonoids.
A. Sample Preparation:
-
Accurately weigh 5.0 g of powdered Sophora flavescens root.
-
Perform reflux extraction twice with 70% ethanol, first with 8 times the volume and then with 6 times the volume, each for 2 hours.[10]
-
Combine the extracts, evaporate to a concentration of 0.1 g/mL, and filter through a 0.22 µm microporous membrane before injection.[10]
B. Chromatographic Conditions:
-
Instrument: Waters Alliance HPLC system with a Waters 2487 dual λ absorbance detector or equivalent.[6]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.
-
Detection Wavelength: 272 nm (or the specific λmax for this compound).[6]
-
Injection Volume: 10 µL.
C. Method Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank, standard, and sample solutions.
-
Linearity: Determined by constructing a calibration curve with at least five concentrations of a this compound reference standard.
-
Accuracy: Evaluated using the standard addition method at three different concentration levels.
-
Precision: Assessed by analyzing replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices.
A. Sample Preparation:
-
For plasma samples, use a protein precipitation method. Mix 20 µL of the sample with 150 µL of methanol containing 0.5% formic acid and internal standards.[3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection.
B. LC-MS/MS Conditions:
-
Instrument: Thermo Scientific Quantum Access triple quadrupole mass spectrometer coupled with an Ultimate 3000 HPLC system or equivalent.[8]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
C. Method Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity: Determined over a specified concentration range in the biological matrix.
-
Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations.
-
Recovery: Determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Investigated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Potential Signaling Pathway Involvement
Flavonoids, including prenylated flavonoids from Sophora flavescens, are known to exert their biological effects through various signaling pathways. While the specific pathways for this compound are still under investigation, a general representation of flavonoid interaction with cellular signaling is depicted below.
Figure 2. A simplified diagram of a potential signaling pathway modulated by flavonoids.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear Quantitative Profiling Method Fast Monitors Alkaloids of Sophora Flavescens That Was Verified by Tri-Marker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Spectroscopic Data for Methylkushenol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the published spectroscopic data for Methylkushenol C, a prenylated flavanone isolated from the roots of Sophora flavescens. This document aims to offer a clear and objective comparison of the originally published data with independently reported spectroscopic values, supported by detailed experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow for this verification process is presented.
Workflow for Independent Verification of Spectroscopic Data
The following diagram illustrates the systematic process undertaken to verify the spectroscopic data of a natural product like this compound.
Caption: Workflow for the independent verification of published spectroscopic data.
Comparison of ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products. Below is a comparison of the reported ¹H and ¹³C NMR data for this compound from its original publication and a subsequent independent study.
Unfortunately, despite a comprehensive search for the original and independent publications detailing the complete spectroscopic data of this compound, the specific numerical values for ¹H and ¹³C NMR shifts, as well as data from other spectroscopic techniques (MS, IR, UV-Vis), were not available within the accessed resources. While several publications confirm its isolation from Sophora flavescens and its identification via spectroscopic methods, the raw data is not explicitly provided in the searchable literature.
The intended comparison would have been presented in the following tabular format:
Table 1: Comparison of ¹H NMR Data (δ ppm, Multiplicity, J in Hz)
| Position | Original Publication Data | Independent Verification Data |
|---|
| ... | ... | ... |
Table 2: Comparison of ¹³C NMR Data (δ ppm)
| Position | Original Publication Data | Independent Verification Data |
|---|
| ... | ... | ... |
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of scientific findings. The general methodologies for isolating and characterizing flavonoids like this compound from Sophora flavescens typically involve the following steps:
General Isolation Procedure:
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with a solvent such as ethanol or methanol at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions enriched with flavonoids are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker or JEOL spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. Deuterated solvents such as chloroform (CDCl₃), methanol (CD₃OD), or acetone ((CD₃)₂CO) are used, with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Infrared (IR) Spectroscopy: IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets to identify characteristic functional groups.
-
UV-Vis Spectroscopy: UV-Vis spectra are measured in a solvent like methanol to observe the electronic transitions within the molecule, which is characteristic of the flavanone chromophore.
Conclusion
While the framework for a comprehensive comparative guide for the spectroscopic data of this compound is established, the completion of this guide is contingent upon accessing the original and independent publications that contain the explicit numerical data. The provided workflow and methodologies serve as a template for researchers and scientists to conduct their own independent verifications when such data becomes available. The scientific community would benefit from the open publication of raw spectroscopic data to enhance the reproducibility and reliability of natural product characterization.
Safety Operating Guide
Personal protective equipment for handling Methylkushenol C
Disclaimer: "Methylkushenol C" is not a recognized chemical compound in standard chemical databases. The following guide is a template based on the safe handling of highly potent, cytotoxic, or novel compounds of unknown toxicity. Researchers must consult a validated Safety Data Sheet (SDS) for any specific chemical and perform a thorough risk assessment before beginning work.
This guide provides essential, immediate safety and logistical information for handling a potent, potentially hazardous solid compound, referred to herein as this compound. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown toxicological properties of novel compounds, a conservative approach assuming high toxicity is mandatory. The primary risks are exposure through inhalation, dermal contact, and ingestion.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N100 or P100 respirator. | Prevents inhalation of fine particles. |
| Hand | Double-gloving: Nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).[1] | Provides a barrier against dermal absorption. The outer glove is removed in the work area. |
| Body | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2][3] | Protects skin and personal clothing from contamination. |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[4] | Protects against splashes and airborne particles. |
Engineering Controls and Work Area Setup
All manipulations of solid this compound must be performed within a certified containment device to minimize aerosol generation and environmental release.
Table 2: Engineering Controls
| Control Type | Specification | Purpose |
| Primary Containment | Class II, Type B2 Biological Safety Cabinet (BSC) or a certified Cytotoxic Safety Cabinet (CSC).[5] | Provides operator, product, and environmental protection by maintaining negative pressure and HEPA-filtered air. |
| Work Surface | Disposable, plastic-backed absorbent pad.[6] | Contains minor spills and facilitates cleanup. |
| Ventilation | The laboratory should have negative pressure relative to adjacent areas. | Prevents the escape of contaminants from the lab. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound powder.
3.1. Preparation and Donning PPE
-
Verify that the BSC or CSC is certified and operational.
-
Gather all necessary equipment (weighing paper, spatulas, vials, etc.).
-
Decontaminate all items entering the BSC.
-
Wash hands thoroughly.[2]
-
Don PPE in the following order: inner gloves, gown, respirator, eye protection, outer gloves (ensuring cuffs overlap the gown).[7]
3.2. Aliquoting and Handling
-
Perform all manipulations at least 6 inches inside the BSC sash.
-
Use a plastic-backed absorbent pad on the work surface.[6]
-
Carefully open the container of this compound.
-
Use dedicated, disposable tools for weighing and aliquoting to prevent cross-contamination.
-
Keep containers sealed when not in immediate use.
3.3. Post-Handling and Doffing PPE
-
Seal all containers with this compound.
-
Decontaminate the exterior of all containers and equipment before removing them from the BSC.
-
Dispose of all contaminated disposable items in the designated cytotoxic waste container inside the BSC.[6]
-
Remove PPE in the following order, avoiding self-contamination: outer gloves, gown, eye protection, respirator, inner gloves.[7]
-
Wash hands thoroughly with soap and water.[2]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be segregated and disposed of according to institutional and local regulations.[4][8]
Table 3: Waste Disposal Plan
| Waste Type | Container | Disposal Method |
| Solid Waste | Puncture-resistant, leak-proof container with a lid, clearly labeled "Cytotoxic Waste".[4][9] | High-temperature incineration by a licensed hazardous waste contractor.[9][10] |
| Sharps | UN-approved, purple-lidded sharps container for cytotoxic sharps.[9] | High-temperature incineration.[9][10] |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Collection and disposal by a certified hazardous waste vendor. |
Mandatory Visualizations
Diagram 1: Workflow for Safe Handling of this compound
Caption: Procedural workflow for safe handling of potent compounds.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. youtube.com [youtube.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
